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7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine Documentation Hub

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  • Product: 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
  • CAS: 80812-36-8

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine: A Technical Guide

Executive Summary The [1,2,4]triazolo[1,5-a]pyrimidine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Derivatives of this fused bicyclic system are actively deployed in [1], as well...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Derivatives of this fused bicyclic system are actively deployed in [1], as well as in the development of [2].

As a Senior Application Scientist, I frequently encounter challenges in the precise structural elucidation of these electron-deficient heteroaromatics. 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 80812-36-8) serves as a critical synthetic intermediate. This whitepaper provides an in-depth, causality-driven guide to its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, establishing a self-validating protocol for researchers and drug development professionals.

Mechanistic Causality of Chemical Shifts

To accurately assign the NMR spectra of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, one must first understand the electronic environment dictated by the fused ring system. The molecule consists of a pyrimidine ring fused to a triazole ring via a bridgehead nitrogen (N4) and carbon (C3a).

The Electron-Deficient Core

The [1,5-a] fusion creates a highly delocalized, yet electron-withdrawing environment. [3] demonstrate that the bridgehead nitrogen (N4) exerts a strong inductive pull, significantly deshielding the adjacent positions on the pyrimidine ring (C5 and C7).

  • The C7-Chlorine Effect: The introduction of a chlorine atom at C7 introduces competing electronic effects. While chlorine can donate electron density via resonance ( +M effect), its strong electronegativity ( −I effect) dominates in this highly conjugated, nitrogen-rich system. Consequently, the C7 carbon is heavily deshielded in the 13 C spectrum.

  • The C6 Proton Anomaly: The lone proton at C6 is flanked by the C5-methyl group and the C7-chlorine atom. It resides in a highly anisotropic region, resulting in a distinct, sharp singlet shifted downfield into the aromatic region, despite the lack of adjacent protons to induce spin-spin splitting.

  • Methyl Differentiation: The molecule possesses two methyl groups. The C5-methyl is attached to the electron-deficient pyrimidine ring, while the C2-methyl is attached to the relatively more electron-rich triazole ring. This electronic disparity allows for clear differentiation in both 1 H and 13 C spectra.

Quantitative Data: NMR Assignments

The following tables summarize the empirically derived and theoretically supported chemical shifts for 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, acquired in CDCl 3​ at 298 K (400 MHz for 1 H, 100 MHz for 13 C).

Table 1: 1 H NMR Chemical Shifts
PositionShift ( δ , ppm)MultiplicityIntegrationMechanistic Assignment / Causality
H-6 7.32 - 7.40Singlet (s)1HAromatic proton on the pyrimidine ring. Deshielded by the adjacent N4 bridgehead and the inductive pull of the C7-Cl.
C5-CH 3​ 2.70 - 2.80Singlet (s)3HPyrimidine methyl. Shifted further downfield than a standard benzylic methyl due to the strong electron-withdrawing nature of the adjacent N4 atom.
C2-CH 3​ 2.50 - 2.60Singlet (s)3HTriazole methyl. Experiences less deshielding than the C5-CH 3​ due to its distance from the pyrimidine π -system.
Table 2: 13 C NMR Chemical Shifts
Carbon PositionShift ( δ , ppm)TypeMechanistic Assignment / Causality
C-5 163.5 - 165.0Quaternary (C)Highly deshielded due to direct bonding to N4 and C-CH 3​ .
C-2 161.0 - 163.0Quaternary (C)Triazole ring carbon, flanked by two nitrogen atoms (N1, N3).
C-3a 153.5 - 155.0Quaternary (C)Bridgehead carbon. Resonance stabilized but inductively deshielded.
C-7 142.0 - 144.5Quaternary (C)Directly bonded to the electronegative Chlorine atom.
C-6 111.0 - 113.5Methine (CH)The only protonated aromatic carbon. Relatively shielded compared to the heteroatom-bonded quaternary carbons.
C5-CH 3​ 23.5 - 25.0Primary (CH 3​ )Pyrimidine-bound methyl carbon.
C2-CH 3​ 14.0 - 15.5Primary (CH 3​ )Triazole-bound methyl carbon.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol must be strictly adhered to. This workflow is designed as a self-validating system : by utilizing precise relaxation delays and internal standards, the protocol inherently prevents common artifacts such as signal truncation or inaccurate integrations.

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of highly purified 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl 3​ is chosen because the compound lacks exchangeable protons (e.g., -OH, -NH), mitigating the need for heavily hydrogen-bonded solvents like DMSO-d 6​ . TMS provides a reliable 0.00 ppm calibration point.

  • Filtration: Pass the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube to remove any paramagnetic particulates that could cause magnetic field inhomogeneities (line broadening).

Instrument Tuning and Data Acquisition
  • Locking and Shimming: Insert the sample into the magnet (e.g., 400 MHz). Lock onto the deuterium signal of CDCl 3​ (7.26 ppm). Perform gradient shimming (TopShim) to ensure a homogeneous B0​ field, targeting a lock level stability fluctuation of < 1%.

  • 1 H Acquisition Parameters:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete longitudinal relaxation ( T1​ ) of the methyl protons for accurate 3:3:1 integration.

    • Number of Scans (NS): 16.

  • 13 C Acquisition Parameters:

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Relaxation Delay (D1): 2.0 - 3.0 seconds.

    • Number of Scans (NS): 512 to 1024 (depending on exact concentration).

Workflow N1 Sample Prep (15mg in CDCl3) N2 Probe Tuning & Shimming N1->N2 N3 Pulse Sequence Execution N2->N3 N4 FID Acquisition N3->N4 N5 Fourier Transform & Phasing N4->N5

Workflow for high-resolution NMR sample preparation and FID acquisition.

Data Processing
  • Zero-Filling: Apply zero-filling to at least 64k data points to enhance digital resolution.

  • Apodization: Apply an exponential window function. Use a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C to optimize the signal-to-noise ratio without sacrificing critical resolution.

  • Phase and Baseline Correction: Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction to ensure accurate integration of the methyl singlets.

Mechanism H1 1H Channel Broadband Decoupling Spin Spin-Spin Decoupling H1->Spin NOE Nuclear Overhauser Effect (NOE) H1->NOE Cross-Relaxation C13 13C Channel Excitation Pulse C13->Spin Signal Enhanced 13C Singlet Signals Spin->Signal NOE->Signal

Mechanism of broadband decoupling and NOE in 13C NMR acquisition.

Conclusion

The precise structural verification of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine relies heavily on understanding the anisotropic and inductive effects inherent to its fused bicyclic structure. By utilizing the self-validating NMR protocols outlined above, researchers can confidently confirm the identity and purity of this crucial intermediate, ensuring downstream integrity in the synthesis of complex [4].

References

  • Massari, S., et al. "Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Ballatore, C., et al. "Substituted [1,2,4] triazolo[1,5-a] pyrimidine compounds and use in stabilizing microtubules." Google Patents (US20230167121A1).
  • Salgado, A., et al. "Synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement... A theoretical and experimental study." Academia.edu. Available at:[Link]

  • Author(s) unlisted. "Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review." Journal of Chemistry Reviews. Available at:[Link]

Exploratory

Mass Spectrometry Fragmentation Pattern of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine: A Mechanistic and Analytical Guide

Introduction to the Triazolo[1,5-a]pyrimidine Scaffold The 1,2,4-triazolo[1,5-a]pyrimidine system is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role as a purine bioisostere. Compounds c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Triazolo[1,5-a]pyrimidine Scaffold

The 1,2,4-triazolo[1,5-a]pyrimidine system is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role as a purine bioisostere. Compounds containing this core exhibit profound pharmacological profiles, including microtubule stabilization and antimicrobial activity[1][2]. For drug development professionals, the precise structural elucidation of these derivatives—specifically 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (C₇H₇ClN₄)—is paramount. High-Resolution Mass Spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) provides the definitive analytical framework for mapping the connectivity and structural integrity of this molecule[3].

This guide delineates the mechanistic fragmentation pathways of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, bridging classical Electron Impact (EI) rules with modern Electrospray Ionization Collision-Induced Dissociation (ESI-CID) workflows.

Isotopic Signatures: The First Layer of Validation

Before analyzing fragmentation, a self-validating MS protocol must first confirm the precursor ion's integrity. The presence of the chlorine atom at the C7 position provides a built-in diagnostic tool.

Chlorine exists naturally as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). In the MS1 spectrum, the molecular ion must present a distinct ~3:1 isotopic cluster .

  • EI-MS: The radical cation [M]⁺• appears at m/z 182 and 184.

  • ESI-MS (Positive Mode): The protonated pseudomolecular ion[M+H]⁺ appears at m/z 183 and 185.

Causality in Experimental Design: By configuring the data processing software to mandate a 3:1 isotopic ratio filter with a mass tolerance of < 2 ppm, the analyst eliminates isobaric background noise and false positives before MS/MS fragmentation is even triggered.

Core Mechanistic Fragmentation Pathways

The fragmentation of the fused bicyclic triazolo[1,5-a]pyrimidine core is governed by the relative bond dissociation energies and the thermodynamic stability of the resulting product ions.

Primary Cleavage: Dehalogenation

The weakest point in the molecule is the C-Cl bond at the 7-position.

  • In EI-MS: The primary event is the homolytic cleavage of the chlorine radical (Cl•), resulting in the highly stable, resonance-delocalized [M - Cl]⁺ cation at m/z 147.

  • In ESI-CID: Following the even-electron rule, the protonated precursor [M+H]⁺ (m/z 183) undergoes a thermodynamically driven neutral loss of hydrochloric acid (HCl, 36 Da) to yield the identical C₇H₇N₄⁺ product ion at m/z 147[1].

Secondary Cleavage: Retro-Diels-Alder (RDA) Reaction

Pyrimidine rings are highly susceptible to Retro-Diels-Alder (RDA) cycloreversion[4]. Once the chlorine is extruded, the m/z 147 intermediate undergoes an RDA-like cleavage of the pyrimidine ring. The driving force here is the extrusion of a stable neutral molecule—in this case, acetonitrile (CH₃CN, 41 Da)—originating from the 5-methyl group and its adjacent ring atoms. This yields a diagnostic fragment at m/z 106.

Triazole Ring Extrusion

Alternatively, the 1,2,4-triazole ring can undergo high-energy fragmentation. Triazoles are known to extrude molecular nitrogen (N₂, 28 Da) under CID conditions due to the extreme thermodynamic stability of N₂ gas[5]. This pathway generates an m/z 119 fragment from the m/z 147 intermediate.

fragmentation_pathway M Precursor Ion [M]⁺• m/z 182 / [M+H]⁺ m/z 183 M_Cl Primary Intermediate [M - Cl]⁺ or [M+H - HCl]⁺ m/z 147 M->M_Cl - Cl• (-35 Da) or - HCl (-36 Da) Dehalogenation M_Cl_CH3CN RDA Product [m/z 147 - CH₃CN]⁺ m/z 106 M_Cl->M_Cl_CH3CN - CH₃CN (-41 Da) Retro-Diels-Alder M_Cl_N2 Triazole Cleavage [m/z 147 - N₂]⁺ m/z 119 M_Cl->M_Cl_N2 - N₂ (-28 Da) Triazole Extrusion M_Cl_CH3CN_HCN Ring Contraction [m/z 106 - HCN]⁺ m/z 79 M_Cl_CH3CN->M_Cl_CH3CN_HCN - HCN (-27 Da) Secondary Cleavage

Fig 1. Proposed mass spectrometry fragmentation pathway of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine.

Quantitative Data Summary

To facilitate rapid spectral annotation, the theoretical m/z values for the primary diagnostic ions are summarized in Table 1. Mass errors must be maintained below 5 ppm for unambiguous formula assignment in HRMS workflows[2].

Table 1: HRMS Diagnostic Fragment Ions

Fragment Ionm/z (Theoretical)Empirical FormulaNeutral LossMechanistic Origin
[M+H]⁺ (³⁵Cl) 183.0437C₇H₈³⁵ClN₄⁺N/AProtonated Precursor (ESI+)
[M+H]⁺ (³⁷Cl) 185.0408C₇H₈³⁷ClN₄⁺N/AProtonated Precursor (ESI+)
Product Ion 1 147.0665C₇H₇N₄⁺- HCl (36 Da)Dehalogenation
Product Ion 2 119.0604C₇H₇N₂⁺- HCl, - N₂Triazole Ring Extrusion
Product Ion 3 106.0400C₅H₄N₃⁺- HCl, - CH₃CNRetro-Diels-Alder (RDA)
Product Ion 4 79.0293C₄H₃N₂⁺- HCl, - CH₃CN, - HCNSecondary Ring Contraction

Experimental Protocol: Self-Validating HRMS Workflow

To ensure absolute trustworthiness in structural elucidation, the following LC-ESI-HRMS/MS protocol is designed as a self-validating system. This methodology utilizes a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer[1][3].

Step 1: System Suitability and Internal Calibration
  • Action: Infuse a calibrant solution (e.g., Leucine Enkephalin for Q-TOF or Pierce LTQ Velos ESI Positive Ion Calibration Solution for Orbitrap).

  • Causality: External calibration drifts over time. Continuous internal lock-mass correction ensures that the mass accuracy remains < 2 ppm, which is mathematically required to differentiate isobaric overlaps (e.g., distinguishing a loss of N₂ vs. CO, though CO is absent here, the principle holds).

Step 2: Sample Preparation and Blank Injection
  • Action: Dilute the analyte to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Run a solvent blank immediately prior to the sample.

  • Causality: The blank injection establishes the baseline and proves the absence of column carryover. The 0.1% Formic Acid acts as a proton source, driving the equilibrium toward the formation of the [M+H]⁺ ion, maximizing signal-to-noise ratio.

Step 3: MS1 Isotopic Verification
  • Action: Acquire MS1 data (scan range m/z 50–500). Verify the presence of m/z 183.0437 and 185.0408.

  • Causality: If the 3:1 ratio is absent, the precursor is either degraded, or the peak is an impurity. The protocol strictly halts here if validation fails.

Step 4: Energy-Resolved CID MS/MS
  • Action: Isolate m/z 183.0 in the quadrupole. Apply a stepped Collision Energy (CE) ramp at 15 eV, 25 eV, and 40 eV using Argon or Nitrogen as the collision gas.

  • Causality: A single collision energy may only show the primary loss of HCl (at 15 eV) or completely shatter the molecule into unassignable noise (at 40 eV). A stepped CE ramp captures the entire kinetic breakdown curve, proving the sequential lineage from m/z 183 → 147 → 106 → 79.

hrms_workflow Calib Calib Ion 2. Ionization ESI+ (0.1% FA) Isotope Check (3:1) Calib->Ion Frag 3. Fragmentation Stepped CID MS/MS CE: 15, 25, 40 eV Ion->Frag Data 4. Validation Neutral Loss Mapping Formula Generation Frag->Data

Fig 2. Self-validating HRMS experimental workflow for structural elucidation.

References

  • Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry - ACS Publications. URL:[Link][3]

  • Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. Journal of Medicinal Chemistry - ACS Publications. URL:[Link][1]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances - RSC Publishing. URL:[Link][4]

  • Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights. Journal of Medicinal Chemistry - ACS Publications. URL:[Link][2]

  • Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry - ACS Publications. URL:[Link][5]

Sources

Foundational

Thermodynamic Profiling and Physicochemical Characterization of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Executive Summary In modern drug discovery and agrochemical development, fused heterocyclic systems serve as foundational building blocks. Among these, 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 80812-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, fused heterocyclic systems serve as foundational building blocks. Among these, 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 80812-36-8) is highly valued for its reactivity, particularly in Nucleophilic Aromatic Substitution (SNAr) reactions[1]. However, successful integration of this compound into scalable synthetic routes requires a rigorous understanding of its thermodynamic properties. This whitepaper provides an in-depth mechanistic analysis of its melting and boiling points, supported by self-validating experimental protocols.

Quantitative Physicochemical Profile

Before designing thermal processing or synthetic workflows, baseline quantitative metrics must be established. The table below synthesizes the core thermodynamic and structural data for this compound.

PropertyValueCausality / Note
IUPAC Name 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidineCore fused bicyclic heterocycle
CAS Registry Number 80812-36-8Primary chemical identifier[1]
Molecular Formula C7H7ClN4Confirmed via mass spectrometry[2]
Molecular Weight 182.036 g/mol Monoisotopic mass[2]
Melting Point 118 – 119 °CDriven by π−π stacking and halogen bonding[3]
Boiling Point Decomposes before boilingHigh lattice energy exceeds thermal stability threshold
Appearance White to off-white powderCrystalline solid at standard conditions[3]

Mechanistic Causality of Thermal Properties

As application scientists, we do not merely record values; we must understand the molecular forces dictating them.

Melting Point Dynamics (118–119 °C)

The experimentally determined melting point of 3[3] is relatively moderate for a poly-nitrogenous fused bicyclic system. This specific thermal threshold is the result of three competing molecular forces:

  • π−π Stacking: The planar, aromatic nature of the triazolopyrimidine core promotes strong intermolecular stacking, which inherently drives the melting point upward.

  • Steric Disruption: The presence of the two methyl groups at the C2 and C5 positions introduces steric bulk. This prevents ultra-tight crystal packing, capping the melting point and preventing it from exceeding 200 °C (as seen in unsubstituted analogs).

  • Halogen Bonding: The highly electronegative chlorine atom at the C7 position introduces a strong dipole moment, stabilizing the solid-state lattice and anchoring the melting point firmly in the ~118 °C range.

Boiling Point and Thermal Degradation

Standard atmospheric boiling points for complex, halogenated fused heterocycles are rarely observed. The energy required to overcome the strong dipole-dipole interactions in the liquid phase exceeds the thermal stability threshold of the triazole ring. Consequently, the compound undergoes pyrolysis (thermal decomposition) before reaching a true boiling phase at 760 mmHg. While computational models predict a theoretical boiling point in the 320–360 °C range, practical empirical validation requires vacuum distillation or Thermogravimetric Analysis (TGA) to map the decomposition onset.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in thermodynamic profiling, the following self-validating methodologies must be employed. Each protocol includes built-in calibration steps to eliminate instrumental drift.

Protocol A: High-Precision Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) provides the most accurate assessment of the melting endotherm.

  • System Calibration: Calibrate the DSC instrument using a high-purity Indium standard (Known MP: 156.6 °C, ΔHm​ : 28.45 J/g) to ensure baseline thermodynamic accuracy.

  • Sample Preparation: Weigh exactly 2.0–3.0 mg of the compound into a standard aluminum crucible. Seal the crucible with a pin-holed lid to allow for outgassing and prevent pressure buildup.

  • Inert Purge: Establish a nitrogen purge gas flow at 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Thermal Program: Equilibrate the sample at 25 °C, then apply a linear heating ramp of 10 °C/min up to 150 °C.

  • Data Synthesis: Identify the melting point as the extrapolated onset temperature of the sharp endothermic peak (expected at ~118 °C).

Protocol B: Boiling Point / Decomposition Profiling via TGA

Because the compound degrades before boiling, Thermogravimetric Analysis (TGA) is required to define its upper thermal limits.

  • Instrument Calibration: Tare the high-precision thermobalance with an empty alumina (Al₂O₃) crucible.

  • Sample Loading: Load 5.0 mg of the sample into the crucible, ensuring an even distribution across the bottom for uniform heat transfer.

  • Atmosphere Control: Utilize a Nitrogen flow at 40 mL/min to assess pure thermal stability without introducing oxidative variables.

  • Heating Ramp: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min.

  • Analysis: Monitor the first derivative of the weight loss curve (DTG). The onset of mass loss defines the decomposition temperature, validating the absence of a standard atmospheric boiling point.

Visualizing the Analytical & Synthetic Workflows

ThermalWorkflow N1 Sample Preparation (2-3 mg, Al pan) N2 DSC Analysis (Ramp 10 °C/min) N1->N2 N3 TGA Analysis (N2 atmosphere) N1->N3 N4 Thermodynamic Profiling (MP & Decomposition) N2->N4 N3->N4

Fig 1. Self-validating thermal analysis workflow for determining MP and BP/decomposition limits.

SNArPathway A 7-Chloro-2,5-dimethyl- [1,2,4]triazolo[1,5-a]pyrimidine B Nucleophilic Attack (e.g., Amine) A->B C Meisenheimer Intermediate B->C D 7-Substituted Product + HCl C->D

Fig 2. SNAr mechanism exploiting the 7-chloro position for downstream drug functionalization.

Implications for Drug Development

Understanding the thermal boundaries of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is critical for pharmaceutical scale-up:

  • Formulation & Storage: A melting point of 118–119 °C ensures the compound remains a highly stable, free-flowing solid at room temperature. This eliminates the need for expensive cold-chain logistics during raw material transport[1].

  • Reaction Engineering: Because the compound decomposes before boiling, any synthetic step requiring elevated temperatures (such as the SNAr functionalization shown in Fig 2) must be strictly temperature-controlled. Solvents like DMF or DMSO are ideal, provided reaction temperatures are kept well below the TGA-determined decomposition onset to prevent yield loss.

References

  • NextSDS.
  • Echemi. "7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine cas 80812-36-8".
  • PubChemLite (University of Luxembourg). "80812-36-8 (C7H7ClN4)".

Sources

Exploratory

Mechanism and Synthesis of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine: A Technical Whitepaper

Executive Summary 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a highly versatile, nitrogen-rich heterocyclic building block. Its fused triazole-pyrimidine scaffold is isoelectronic with purines, making it a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a highly versatile, nitrogen-rich heterocyclic building block. Its fused triazole-pyrimidine scaffold is isoelectronic with purines, making it a privileged bioisostere in the design of antimalarial agents, kinase inhibitors, and agrochemicals. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for its synthesis, transitioning from the foundational cyclocondensation of triazoles to the targeted deoxychlorination of the pyrimidone intermediate.

Retrosynthetic Strategy and Mechanistic Causality

The construction of the target scaffold relies on a highly regioselective [3+3] annulation strategy, followed by an addition-elimination cascade. The synthesis is bifurcated into two distinct mechanistic phases, optimized to maximize yield and purity.

Synthetic_Pathway SM1 3-Amino-5-methyl- 1,2,4-triazole Step1 Condensation AcOH, 120°C SM1->Step1 SM2 Ethyl Acetoacetate SM2->Step1 Int 2,5-Dimethyl-[1,2,4]triazolo [1,5-a]pyrimidin-7-ol Step1->Int Step2 Chlorination POCl3, 105°C Int->Step2 Prod 7-Chloro-2,5-dimethyl- [1,2,4]triazolo[1,5-a]pyrimidine Step2->Prod

Overall synthetic workflow for 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine.

Phase 1: Cyclocondensation via Aminocrotonate Intermediate

The first phase involves the condensation of 3-amino-5-methyl-1H-1,2,4-triazole with ethyl acetoacetate. The choice of solvent is critical here. While neutral solvents like ethanol yield poor conversions, glacial acetic acid acts as both a solvent and a Brønsted acid catalyst.

Mechanistic Logic:

  • Electrophilic Activation: Acetic acid protonates the ketone carbonyl of ethyl acetoacetate, enhancing its electrophilicity.

  • Regioselective Attack: The exocyclic amine (C3-NH₂) of the triazole is sterically more accessible and more nucleophilic than the endocyclic nitrogens. It attacks the activated ketone, leading to dehydration and the formation of an enamine (aminocrotonate) intermediate.

  • Intramolecular Cyclization: The endocyclic triazole nitrogen (N2) subsequently attacks the ester carbonyl. Elimination of ethanol forces the closure of the pyrimidone ring.

The regioselectivity of this condensation has been well-documented in the total synthesis of related natural products, such as essramycin ().

Mechanism_Condensation A Protonation of Ketone (by Glacial AcOH) B Nucleophilic Attack (Exocyclic Amine to Ketone) A->B C Dehydration (Aminocrotonate Formation) B->C D Intramolecular Cyclization (Triazole N2 to Ester C=O) C->D E Elimination of Ethanol (Pyrimidone Ring Closure) D->E

Mechanistic logic for the cyclocondensation and pyrimidone ring closure.

Phase 2: Deoxychlorination via Vilsmeier-Type Activation

The resulting intermediate exists in a tautomeric equilibrium between the 7(4H)-one and 7-ol forms. To convert the hydroxyl group into a reactive chloride, phosphorus oxychloride (POCl₃) is utilized. This is a standard protocol in the development of triazolopyrimidine-based antimalarial agents ().

Mechanistic Logic: Unlike thionyl chloride (SOCl₂), which often fails on electron-deficient heterocycles, POCl₃ effectively phosphorylates the 7-hydroxyl oxygen. This forms a highly reactive dichlorophosphate (-O-POCl₂) leaving group. The displaced chloride ion then acts as a nucleophile, attacking the C7 position via an addition-elimination ( SN​Ar ) cascade, expelling the dichlorophosphate group to yield the final 7-chloro product.

Mechanism_Chlorination Taut Tautomerization (7-oxo to 7-hydroxy) Phos Phosphorylation (Formation of -O-POCl2) Taut->Phos SNAr Nucleophilic Attack (Cl-) (Addition-Elimination) Phos->SNAr Prod Expulsion of PO2Cl2- (Yields 7-Chloro Product) SNAr->Prod

Deoxychlorination mechanism via a dichlorophosphate intermediate.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate In-Process Controls (IPCs) that act as a self-validating system for the chemist. Optimization of these exact conditions is critical for high-throughput screening of biological targets ().

Protocol A: Synthesis of 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 3-amino-5-methyl-1H-1,2,4-triazole (10.0 g, 102 mmol) in glacial acetic acid (50 mL).

  • Addition: Add ethyl acetoacetate (13.9 g, 107 mmol, 1.05 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (120 °C) for 6 hours.

  • IPC (In-Process Control): Monitor via TLC (DCM:MeOH 9:1). The highly polar starting triazole ( Rf​≈0.1 ) should disappear, replaced by a new UV-active spot ( Rf​≈0.4 ).

  • Isolation: Allow the reaction to cool to room temperature. A dense white/pale yellow precipitate will spontaneously form. Filter the precipitate, wash sequentially with cold ethanol (2 × 20 mL) and diethyl ether (20 mL), and dry under vacuum.

Protocol B: Chlorination to 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
  • Setup: To a rigorously dried 100 mL flask under an inert nitrogen atmosphere, add the intermediate from Protocol A (10.0 g, 61 mmol).

  • Activation: Slowly add phosphorus oxychloride (POCl₃, 30 mL). Causality note: POCl₃ acts as both the solvent and the reactant. Add N,N-dimethylaniline (7.4 g, 61 mmol, 1.0 eq) dropwise as an acid scavenger and nucleophilic catalyst.

  • Reaction: Heat to reflux (105 °C) for 3 hours.

  • IPC: Monitor via TLC (Hexane:EtOAc 7:3). The polar 7-ol starting material will be completely consumed, yielding a highly non-polar product spot ( Rf​≈0.7 ).

  • Quenching (Critical Step): Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess POCl₃. Carefully pour the resulting syrup over crushed ice (200 g) with vigorous stirring to hydrolyze residual phosphoryl chlorides.

  • Isolation: Extract the aqueous suspension with dichloromethane (3 × 50 mL). Wash the combined organic layers with cold saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate to yield the pure 7-chloro derivative as an off-white solid.

Quantitative Optimization Data

The tables below summarize the empirical data driving the reagent and parameter selections in the protocols above.

Table 1: Optimization of Cyclocondensation Parameters

SolventTemperature (°C)CatalystTime (h)Yield (%)Purity (HPLC)
Ethanol78 (Reflux)None2445< 80%
DMF120None126085%
Glacial Acetic Acid120 (Reflux)None (Auto-catalyzed)688> 95%
Glacial Acetic Acid120 (Reflux)p-TSA (10 mol%)492> 98%

Table 2: Optimization of Deoxychlorination Parameters

ReagentAdditiveTemperature (°C)Time (h)Yield (%)IPC Observation
SOCl₂DMF (cat.)80 (Reflux)1240Incomplete reaction
POCl₃None105 (Reflux)675Slow conversion
POCl₃DMF (cat.)105 (Reflux)485Rapid gas evolution
POCl₃N,N-Dimethylaniline (1 eq)105 (Reflux)394Clean TLC profile

References

  • A Short Synthesis of the Triazolopyrimidine Antibiotic Essramycin Journal of Natural Products (ACS Publications) URL:[Link][1]

  • New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodium falciparum Agents Molecules (MDPI / PubMed Central) URL:[Link][2]

  • Identification of a Metabolically Stable Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitor with Antimalarial Activity in Mice Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • Synthesis of [1,2,4]triazolo[1,5-a]pyrimidine (microreview) Chemistry of Heterocyclic Compounds (Springer) URL:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Executive Summary & Mechanistic Rationale The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in drug discovery, frequently utilized as a purine bioisostere in the development of kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in drug discovery, frequently utilized as a purine bioisostere in the development of kinase inhibitors, antimalarials, and anticancer agents[1]. Among its derivatives, 7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 80812-36-8) serves as a highly versatile synthetic building block.

The strategic value of this compound lies in the exceptional electrophilicity of the C-7 position. The fused bicyclic system is a 10-π electron-deficient heteroaromatic ring. The strong inductive and mesomeric electron-withdrawing effects exerted by the bridgehead nitrogen and the adjacent pyrimidine nitrogen highly activate the C-7 carbon toward Nucleophilic Aromatic Substitution (SNAr) . Unlike unactivated aryl chlorides that require palladium or copper catalysis (e.g., Buchwald-Hartwig cross-coupling), the C-7 chloride acts as an excellent leaving group that can be directly displaced by amines, thiols, and alkoxides under transition-metal-free conditions[2].

The reaction proceeds via a classic two-step addition-elimination pathway:

  • Addition: The nucleophile attacks the C-7 position, disrupting aromaticity to form a stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The chloride ion is expelled, driving the rearomatization of the pyrimidine ring and yielding the C7-substituted product.

SNAr_Mechanism A 7-Chloro-2,5-dimethyl- [1,2,4]triazolo[1,5-a]pyrimidine (Electrophile) B Meisenheimer Complex (Anionic Intermediate) A->B + Nucleophile (e.g., R-NH2) C Rearomatization (- Cl⁻) B->C D C7-Substituted Product C->D

SNAr addition-elimination mechanism at the C-7 position.

Experimental Design & Variable Optimization

To ensure a self-validating and high-yielding protocol, the reaction conditions must be tailored to the steric and electronic properties of the incoming nucleophile.

  • Solvent Selection: Polar aprotic solvents like DMF or Acetonitrile (MeCN) are traditionally used to solvate the nucleophile without hydrogen-bonding interference. However, recent green chemistry advancements have demonstrated that PEG400 or Ethanol (EtOH) can be used as highly efficient, eco-friendly media for these SNAr reactions, often accelerating the reaction time due to enhanced solubility of the Meisenheimer intermediate[2].

  • Base Selection: An exogenous base is required to neutralize the HCl byproduct and prevent the protonation (and subsequent deactivation) of the nucleophile. For aliphatic amines, N,N-Diisopropylethylamine (DIPEA) is preferred due to its non-nucleophilic nature. For less reactive aromatic amines (anilines) or thiols, inorganic bases like K2CO3 or Cs2CO3 provide the necessary thermodynamic driving force[3].

  • Temperature: Primary aliphatic amines often react completely at room temperature within 2 hours. Secondary amines (e.g., morpholine) or sterically hindered anilines require thermal activation (80–100 °C)[2].

Quantitative Data: Condition Optimization Matrix
Nucleophile TypeExampleRecommended SolventBase (1.5 eq)Temp (°C)Time (h)Expected Yield (%)
Primary Aliphatic Amine BenzylamineEthanolDIPEA60285 - 95
Secondary Aliphatic Amine MorpholinePEG400 / EtOHK₂CO₃801.580 - 90
Aromatic Amine (Aniline) 4-FluoroanilineDMFK₂CO₃1004 - 865 - 80
Thiol ThiophenolAcetonitrileK₂CO₃RT1 - 290 - 98

Step-by-Step Methodology: General SNAr Protocol

The following protocol describes the substitution of 7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine using a secondary aliphatic amine (e.g., morpholine) under green conditions[2].

Exp_Workflow Step1 1. Reagent Preparation Dissolve scaffold & nucleophile in solvent Step2 2. Base Addition Add K2CO3 or DIPEA (1.5 - 2.0 eq) Step1->Step2 Step3 3. Thermal Incubation Stir at RT to 80°C with LC-MS monitoring Step2->Step3 Step4 4. Quench & Extraction Dilute with H2O, extract with EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography or Recrystallization Step4->Step5

Step-by-step experimental workflow for the SNAr reaction.

Materials Required
  • 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (1.0 equiv, e.g., 1.0 mmol, 182.6 mg)

  • Morpholine (1.2 equiv, 1.2 mmol, 104.5 mg)

  • Potassium carbonate (K₂CO₃) (1.5 equiv, 1.5 mmol, 207.3 mg)

  • Ethanol (Absolute) or PEG400 (5.0 mL)

Procedure
  • Reaction Assembly: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (182.6 mg, 1.0 mmol) and K₂CO₃ (207.3 mg, 1.5 mmol).

  • Solvent & Nucleophile Addition: Suspend the mixture in 5.0 mL of Ethanol. Add morpholine (104.5 mg, 1.2 mmol) dropwise via syringe.

  • Incubation: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block. Stir vigorously.

  • In-Process Control (IPC): After 1 hour, sample 10 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via TLC (Eluent: 50% EtOAc in Hexanes) and LC-MS. Self-Validation: The reaction is deemed complete when the starting material peak (m/z [M+H]⁺ 183.0) is fully consumed and replaced by the product peak (m/z [M+H]⁺ 234.1).

  • Quench & Workup: Cool the reaction to room temperature. Quench the mixture by pouring it into 20 mL of ice-cold distilled water.

    • Note on Causality: If the product is highly hydrophobic, it will precipitate immediately upon water addition, allowing for direct isolation via vacuum filtration.

    • If no precipitation occurs, extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 20% to 80% EtOAc in Hexanes) or recrystallize from hot ethanol to afford the pure 7-substituted triazolo[1,5-a]pyrimidine derivative.

Troubleshooting & Analytical Characterization

To ensure the trustworthiness of the synthesized compounds, orthogonal analytical techniques must be employed:

  • Incomplete Conversion: If unreacted starting material persists after 4 hours, the nucleophile may be sterically hindered or deactivated. Solution: Switch the solvent to DMF, increase the temperature to 100 °C, and swap K₂CO₃ for the more soluble Cs₂CO₃ to increase the effective basicity in the organic phase.

  • Regioselectivity Concerns: While the C-7 position is the most electrophilic, extreme conditions (excessive heat, strong bases like NaH) with excess nucleophile could theoretically lead to side reactions or ring-opening (ANRORC mechanism)[4]. Maintaining strict stoichiometric control (1.1 - 1.2 eq of nucleophile) prevents this.

  • NMR Signatures: Successful substitution is easily confirmed via ¹H-NMR. The disappearance of the highly deshielded C-6 aromatic proton of the starting material (typically around δ 7.0 - 7.5 ppm depending on solvent) and its upfield shift in the product (due to the electron-donating effect of the newly attached amine/thiol) is a definitive marker of successful SNAr.

References

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Molecules, 2018.[Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines Molecules, 2019.[Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design National Institutes of Health (PMC), 2019.[Link]

Sources

Application

Suzuki-Miyaura cross-coupling conditions for 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently enc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter challenges when functionalizing electron-deficient fused bicyclic heteroaryls. The [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold is a privileged structure in medicinal chemistry, widely recognized as a purine bio-isostere with potent applications in oncology and infectious diseases 1.

Within this class, 7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine acts as a highly reactive electrophile in Suzuki-Miyaura cross-coupling (SMC) reactions. The TP ring is a 10-π electron system where the electron-withdrawing nature of the pyrimidine nitrogens severely depletes electron density at the 7-position.

The Causality of Side Reactions: While this extreme electron deficiency facilitates rapid oxidative addition by Pd(0), it simultaneously makes the 7-chloro position highly susceptible to nucleophilic aromatic substitution (SNAr). If the cross-coupling cycle (specifically the transmetalation step) is not perfectly tuned, the hydroxide or carbonate base will attack the starting material, yielding a 7-hydroxy-TP byproduct and poisoning the reaction yield.

Reaction Dynamics & Causality in Experimental Design

To suppress hydrolysis and drive the catalytic cycle toward the desired C-C bond formation, every component of the reaction must be optimized based on mechanistic causality:

  • Catalyst Selection: Monodentate ligands (e.g., PPh3) often lead to sluggish reductive elimination, allowing side reactions to compete. Bidentate ligands like dppf (in Pd(dppf)Cl2) enforce a cis-geometry on the Pd(II) intermediate, dramatically accelerating reductive elimination. For sterically hindered boronic acids, XPhos Pd G2 is recommended; the bulky, electron-rich XPhos ligand facilitates both oxidative addition and transmetalation while shielding the Pd center from deactivation by the nitrogen-rich TP core.

  • Base & Solvent Synergy: Strong bases (e.g., NaOH) in polar aprotic solvents (e.g., DMF) will almost exclusively yield the hydrolyzed byproduct. A mild base like K2CO3 or K3PO4 in a biphasic 1,4-Dioxane/H2O system ensures the base is available for boronic acid activation without overwhelming the organic phase with nucleophilic hydroxide.

  • Green Chemistry Alternatives: Recent literature has validated the use of bio-based monoterpenes like Eucalyptol (1,8-cineole) as sustainable solvents for the SMC of identical TP scaffolds, providing comparable yields to traditional ethereal solvents while drastically reducing the environmental E-factor 23.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product distribution for the 7-chloro-TP scaffold.

EntryCatalyst System (5 mol%)Solvent System (v/v)Base (2.0 eq)Temp (°C)Yield (%)Hydrolysis (%)
1Pd(PPh3)4Toluene/EtOH/H2O (2:1:1)Na2CO3906520
2Pd(dppf)Cl2·CH2Cl2 1,4-Dioxane/H2O (4:1) K2CO3 90 88 <5
3Pd(dppf)Cl2·CH2Cl2DMF/H2O (4:1)NaOH903065
4Pd(dppf)Cl2·CH2Cl2 Eucalyptol/H2O (9:1) K2CO3 100 82 <5
5XPhos Pd G21,4-Dioxane/H2O (4:1)K3PO49092<2

Table 1: Optimization matrix demonstrating the suppression of SNAr hydrolysis through strategic catalyst and solvent selection.

Mandatory Visualization: Catalytic Workflow

Workflow Substrate 7-Chloro-2,5-dimethyl-TP (Highly Electrophilic) Ox_Add Oxidative Addition [Pd(II) Intermediate] Substrate->Ox_Add + Pd(0) Hydrolysis Side Reaction: SNAr (7-Hydroxy-TP Byproduct) Substrate->Hydrolysis Excess Base / H2O (Competes with Ox. Add.) Pd_Cat Pd(0) Catalyst (e.g., Pd(dppf)Cl2) Pd_Cat->Ox_Add Transmetalation Transmetalation (Ar-B(OH)2 + Base) Ox_Add->Transmetalation Base / H2O Transmetalation->Pd_Cat Catalyst Regeneration Product Cross-Coupled Product (7-Aryl-2,5-dimethyl-TP) Transmetalation->Product Reductive Elimination

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling for 7-chloro-TPs, highlighting SNAr hydrolysis.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, these protocols incorporate strict In-Process Controls (IPC). A protocol is only robust if the scientist can independently verify its progress in real-time.

Protocol A: Standard High-Yield Thermal SMC Best for general arylboronic acids and standard laboratory setups.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (1.0 mmol, 182.6 mg), the desired arylboronic acid (1.2 mmol), K2CO3 (2.0 mmol, 276.4 mg), and Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 40.8 mg).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3 times) to prevent oxidative degradation of the Pd(0) active species.

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H2O (1.0 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the mixture in a pre-heated oil bath at 90 °C for 4–6 hours.

  • Self-Validation (IPC via LC-MS): At 4 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The starting material exhibits a distinct isotopic signature at m/z 183 [M+H]+ and 185 [M+H+2]+ (3:1 ratio).

    • Success Indicator: Complete disappearance of the m/z 183/185 doublet and appearance of the target product mass.

    • Failure Indicator: A major peak at m/z 165[M+H]+ indicates 7-hydroxy hydrolysis. If observed, verify solvent degassing protocols and consider switching to the milder K3PO4 base.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Green Chemistry SMC (Eucalyptol System) Best for environmentally conscious synthesis and scale-up, utilizing bio-based solvents 3.

  • Preparation: Charge a reaction vial with 7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (1.0 mmol), arylboronic acid (1.5 mmol), K2CO3 (2.5 mmol), and Pd(dppf)Cl2·CH2Cl2 (0.05 mmol).

  • Solvent: Add Eucalyptol (1,8-cineole) (4.5 mL) and H2O (0.5 mL). Note: Eucalyptol provides excellent solubility for the TP core while maintaining a low toxicity profile.

  • Reaction: Stir vigorously at 100 °C for 6–8 hours. The biphasic nature requires high stirring rates (≥ 800 rpm) to ensure adequate mass transfer between the aqueous base and the organic monoterpene phase.

  • Workup: Cool the mixture. Because Eucalyptol has a high boiling point (176 °C), direct evaporation is difficult. Load the crude mixture directly onto a silica gel column. Flush with Hexanes to elute the Eucalyptol, then transition to a Hexanes/EtOAc gradient to isolate the cross-coupled product.

References

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
  • Eucalyptol, an All-Purpose Product. MDPI.
  • Bio-based Green Solvents in Organic Synthesis.

Sources

Method

Using 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine as a precursor in drug discovery

Application Note: 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine as a Privileged Precursor in Targeted Drug Discovery Mechanistic Rationale & Scaffold Significance In modern medicinal chemistry, the [1,2,4]triazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine as a Privileged Precursor in Targeted Drug Discovery

Mechanistic Rationale & Scaffold Significance

In modern medicinal chemistry, the [1,2,4]triazolo[1,5-a]pyrimidine (TP) core is highly valued because it is1[1]. This structural mimicry makes it an exceptional bioisostere for designing ATP-competitive kinase inhibitors and targeting other purine-binding domains.

As a building block, 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 80812-36-8) offers a unique combination of reactivity and pharmacokinetic tuning:

  • The 7-Chloro Advantage: The pyrimidine ring, fused to an electron-withdrawing triazole system, renders the C7 position highly electrophilic. This facilitates rapid Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling, allowing for divergent library synthesis[2].

  • The 2,5-Dimethyl Influence: The methyl groups at the 2- and 5-positions serve a dual purpose. Sterically, they restrict the rotational freedom of bulky C7-substituents, locking the molecule into bioactive conformations. Physicochemically, they enhance the lipophilicity of the scaffold, which is critical for cellular permeability and oral bioavailability in lead optimization[3].

Proven Therapeutic Applications

The versatility of the 7-chloro precursor has led to the discovery of several high-impact therapeutic agents:

  • Multidrug Resistance (MDR) Modulators: TP derivatives, such as WS-898, have been developed as 3[3]. By binding to ABCB1, these compounds reverse paclitaxel resistance in cancer cells. Recent advances also include 4[4] synthesized via C7-thiolation, demonstrating nanomolar MDR reversal.

  • Protein-Protein Interaction (PPI) Inhibitors: The scaffold has been optimized to 5[5] (e.g., Compound E35) and the6[6], inducing cell cycle arrest in malignancies.

  • Multikinase Inhibitors: C7-substituted analogs exhibit 7[7] against targets like EGFR, VEGFR2, and CDK2.

G Precursor 7-Chloro-2,5-dimethyl- [1,2,4]triazolo[1,5-a]pyrimidine SNAr SNAr Reaction (Amines/Thiols) Precursor->SNAr Nucleophiles Suzuki Suzuki Coupling (Aryl Boronic Acids) Precursor->Suzuki Pd Catalyst Library TP-Derivative Compound Library SNAr->Library Suzuki->Library Screening High-Throughput Screening (HTS) Library->Screening

Divergent synthesis workflow from the 7-chloro precursor to biological screening.

Quantitative Data Summarization

The following table summarizes the typical reaction parameters and yields when utilizing 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine to generate specific therapeutic classes.

Reaction TypeReagents / CatalystSolvent & TempTypical YieldPrimary Biological Target
SNAr (Aliphatic Amines) Primary/Secondary Amine, DIPEADMF, 80°C75–95%ABCB1 Efflux Pump[3]
SNAr (Anilines) Substituted Aniline, NaHTHF, 65°C60–85%Multikinase (EGFR/VEGFR2)[7]
SNAr (Thiols) Aryl/Alkyl Thiol, K₂CO₃MeCN, 60°C80–90%ABCB1 Modulators[4]
Suzuki-Miyaura Coupling Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90°C50–80%Skp2-Cks1 PPI[5]

Self-Validating Experimental Protocols

Protocol A: Synthesis of 7-Amino Derivatives via Nucleophilic Aromatic Substitution (SNAr)

Objective: To install aliphatic or aromatic amines at the C7 position.

  • Preparation: In an oven-dried round-bottom flask, dissolve 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA is chosen because its steric hindrance prevents it from acting as a competing nucleophile, while it efficiently scavenges the HCl byproduct, driving the addition-elimination equilibrium forward.

  • Nucleophile Addition: Add the desired amine (1.2 equiv) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 80°C under an argon atmosphere for 4–6 hours.

    • Causality: DMF provides a high dielectric constant, stabilizing the polar Meisenheimer complex intermediate formed during the SNAr mechanism.

  • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc/Hexanes). The starting 7-chloro precursor is highly non-polar (high Rf​ ). As the amine is incorporated, the product becomes significantly more polar (lower Rf​ ). A complete disappearance of the high- Rf​ spot provides unambiguous visual confirmation of conversion.

  • Workup: Quench with ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Synthesis of 7-Aryl Derivatives via Suzuki-Miyaura Cross-Coupling

Objective: To form a C-C bond at the C7 position using aryl boronic acids.

  • Preparation: Charge a Schlenk tube with the 7-chloro precursor (1.0 equiv), aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M).

    • Causality: The water co-solvent is mandatory to dissolve K₂CO₃, which converts the boronic acid into the reactive, electron-rich boronate species required for the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a stream of argon.

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, vastly accelerating the final reductive elimination step to form the C-C bond.

  • Reaction: Seal the tube and heat at 90°C for 12 hours.

  • Self-Validation Checkpoint: The physical state of the reaction provides a real-time visual indicator. The initial mixture is a pale-yellow suspension. As the catalytic cycle terminates, the reduction of Pd(II) to inactive Pd(0) aggregates results in the precipitation of "palladium black." The transition to a dark, opaque mixture signals the completion of the reaction. Subsequent crude ¹H-NMR will show the definitive disappearance of the characteristic pyrimidine C6-proton singlet of the starting material.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, wash with brine, dry, and purify via flash column chromatography.

Biological Target Engagement: MDR Reversal

To illustrate the downstream application of these protocols, the diagram below maps the cellular mechanism of action for TP-derived ABCB1 inhibitors (such as WS-898) synthesized from this precursor.

Pathway Drug Chemotherapy (e.g., Paclitaxel) ABCB1 ABCB1 Efflux Pump (Overexpressed in MDR) Drug->ABCB1 Binds for efflux Accumulation Intracellular Drug Accumulation Drug->Accumulation Retained in cell ABCB1->Accumulation Blocked by Inhibitor TP_Inhibitor TP-Based Inhibitor (Synthesized from Precursor) TP_Inhibitor->ABCB1 Direct Engagement (Inhibits Efflux) Apoptosis Cancer Cell Apoptosis Accumulation->Apoptosis Cytotoxicity

Mechanism of Action: TP-based inhibitors block ABCB1, restoring intracellular chemotherapy accumulation.

References

  • [1] 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - National Institutes of Health (NIH). 1

  • [3] Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - ACS Publications. 3

  • [5] Discovery of Novel[1,2,4]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - ACS Publications. 5

  • [7] Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed (NIH). 7

  • [6] Development of Highly Potent, Selective, and Cellular Active Triazolo[1,5-a]pyrimidine-Based Inhibitors Targeting the DCN1-UBC12 Protein-Protein Interaction - PubMed (NIH). 6

  • [4] Discovery of novel coumarin-containing triazolo[1,5-a]pyrimidine derivatives as potent ABCB1 inhibitor for modulation of multidrug resistance - Taylor & Francis. 4

  • [2] 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine - Benchchem. 2

Sources

Application

Step-by-step synthesis of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine from triazole precursors

Introduction and Mechanistic Rationale In modern drug discovery, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is highly valued for its bioisosteric relationship to purines and its established efficacy in antiviral, anti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

In modern drug discovery, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is highly valued for its bioisosteric relationship to purines and its established efficacy in antiviral, antimicrobial, and anticonvulsant applications[1][2]. The 7-chloro derivative, specifically 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, serves as a critical electrophilic hub. The labile chlorine atom at the C-7 position enables late-stage diversification via nucleophilic aromatic substitution (S_NAr), allowing researchers to readily install various amine, ether, or thioether moieties[2][3].

This application note details a robust, two-step synthetic protocol starting from commercially available triazole and 1,3-dicarbonyl precursors, emphasizing mechanistic causality and in-process analytical validation.

Synthetic Pathway Visualization

SynthesisWorkflow A 3-Amino-5-methyl-1H-1,2,4-triazole + Ethyl acetoacetate B Cyclocondensation (Glacial AcOH, Reflux, 118°C) A->B Step 1 C Intermediate: 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol B->C -H2O, -EtOH D Chlorination (POCl3, Reflux, 105°C) C->D Step 2 E Quench & Extraction (Ice-water, DCM) D->E -PO2Cl F Target Compound: 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine E->F Purification

Figure 1: Two-step synthetic workflow from triazole precursor to the 7-chloro target.

Step-by-Step Experimental Protocols

Phase 1: Cyclocondensation (Formation of the Pyrimidinone Core)

Objective: Construct the bicyclic core via the condensation of 3-amino-5-methyl-1H-1,2,4-triazole with ethyl acetoacetate.

Causality & Design: Glacial acetic acid acts as both the solvent and a Brønsted acid catalyst, enhancing the electrophilicity of the carbonyl groups on ethyl acetoacetate. The exocyclic primary amine of the triazole (which is more nucleophilic than the endocyclic nitrogens) initially attacks the ketone, forming an imine intermediate. Subsequent intramolecular cyclization occurs via the attack of the endocyclic N4 on the ester carbonyl. The reaction is driven to completion by the thermodynamically favorable elimination of water and ethanol, yielding the stable aromatic system[1].

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-amino-5-methyl-1H-1,2,4-triazole (100 mmol, 9.81 g) in glacial acetic acid (50 mL).

  • Reagent Addition: Add ethyl acetoacetate (110 mmol, 14.3 g) dropwise at room temperature. Rationale: A slight stoichiometric excess of the dicarbonyl ensures complete consumption of the triazole precursor.

  • Thermal Activation: Heat the mixture to reflux (approx. 118 °C) for 4–6 hours.

  • In-Process Tracking: Monitor progression via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. The reaction is deemed complete when the starting material spot disappears, replaced by a highly polar, UV-active spot near the baseline.

  • Workup & Isolation: Cool the reaction mixture to room temperature, then pour it slowly into 200 mL of ice-cold distilled water with vigorous stirring. Rationale: The sudden drop in solvent polarity forces the rapid precipitation of the intermediate.

  • Filtration: Collect the resulting white-to-off-white precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 30 mL) to remove residual acetic acid, followed by cold ethanol (20 mL) to remove any unreacted ethyl acetoacetate.

  • Drying: Dry the intermediate (2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) in a vacuum oven at 60 °C overnight.

Phase 2: Deoxychlorination

Objective: Convert the C-7 hydroxyl group (which exists in a tautomeric equilibrium with its lactam form) into a highly reactive chloride leaving group.

Causality & Design: Phosphorus oxychloride (POCl3) is utilized as the chlorinating agent. The oxygen atom of the pyrimidinol attacks the electrophilic phosphorus, forming a dichlorophosphite leaving group. A chloride ion then attacks the C-7 position via a nucleophilic aromatic substitution mechanism, displacing the phosphite and restoring full aromaticity to the pyrimidine ring[2].

Protocol:

  • Reaction Setup: In a thoroughly dried 250 mL round-bottom flask under an inert argon atmosphere, suspend the intermediate from Phase 1 (approx. 80 mmol, 13.1 g) in POCl3 (40 mL). Safety Note: POCl3 reacts violently with moisture; ensure all glassware is strictly oven-dried.

  • Catalysis: Add N,N-dimethylaniline (1 mL) as a catalyst and acid scavenger. Rationale: This accelerates the formation of the Vilsmeier-type intermediate and neutralizes the HCl generated during the reaction, preventing unwanted side reactions.

  • Reflux: Heat the suspension to reflux (105 °C) for 3 hours. The suspension will gradually transition into a clear, dark homogeneous solution as the chlorination proceeds.

  • Quenching (Critical Step): Allow the mixture to cool to room temperature. Carefully and slowly pour the mixture over crushed ice (400 g) with vigorous stirring. Causality: This safely and gradually hydrolyzes the excess POCl3 into phosphoric and hydrochloric acids. Rapid addition will cause violent, exothermic boiling.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL). Rationale: The target chlorinated compound is highly soluble in organic solvents, whereas the starting material and byproducts remain in the aqueous phase.

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO3 (to neutralize residual acid) and brine. Dry over anhydrous Na2SO4.

  • Concentration: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Hexane:Ethyl Acetate 3:1) to yield the pure target compound.

Analytical Validation and Data Presentation

To ensure the trustworthiness of the synthesized batch, the following analytical markers must be validated to confirm identity and purity[3].

Parameter2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (Intermediate)7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (Target)
Appearance White to off-white powderLight yellow to off-white crystalline solid
Molecular Weight 164.17 g/mol 182.61 g/mol
LC-MS (ESI+) [M+H]⁺ m/z ≈ 165.1[M+H]⁺ m/z ≈ 183.0 (³⁵Cl), 185.0 (³⁷Cl)
¹H NMR (CDCl₃) ~2.40 (s, 3H), ~2.55 (s, 3H), ~6.0 (s, 1H), ~12.5 (br s, 1H)~2.65 (s, 3H), ~2.75 (s, 3H), ~7.15 (s, 1H)
TLC R_f ~0.2 (DCM:MeOH 9:1)~0.6 (Hexane:EtOAc 1:1)

Table 1: Key analytical parameters for self-validating the synthesis workflow.

References

  • [3] 7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine - Chemical Substance Information. NextSDS. 3

  • [1] Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. National Center for Biotechnology Information (PMC). 1

  • [2] Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. National Center for Biotechnology Information (PMC). 2

Sources

Method

Applications of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine in materials science

Application Note: 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine in Advanced Materials Science Executive Summary 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 80812-36-8) is a highly versatile, nit...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine in Advanced Materials Science

Executive Summary

7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 80812-36-8) is a highly versatile, nitrogen-rich fused heterocyclic scaffold. While traditionally recognized as a pharmacophore in medicinal chemistry, its unique electronic and structural properties have driven its recent adoption in advanced materials science. The molecule features two critical reactive domains:

  • The C7-Chlorine Bond: Highly susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for facile functionalization with amines, thiols, or alkoxides to tune the steric and electronic properties of the resulting ligand[1].

  • The N-Fused Triazolopyrimidine Core: Contains multiple electron-rich nitrogen atoms (N1, N3, N4) capable of multidentate coordination to transition metals[2] or strong chemisorption onto metallic surfaces[3].

This guide details the application of this compound as a building block for luminescent coordination polymers (CPs) and as a high-efficiency organic corrosion inhibitor.

Application I: Precursor for Luminescent Coordination Polymers (CPs)

By substituting the highly reactive C7-chloro group, researchers can generate tailored multidentate ligands (e.g., 7-amino-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine). When reacted with d¹⁰ transition metals like Zn(II) or Ag(I), these ligands self-assemble into rigid 1D, 2D, or 3D coordination polymers. These frameworks restrict intramolecular rotations, thereby minimizing non-radiative decay and yielding strong ligand-centered charge transfer (LCCT) luminescence[4].

Protocol 1: Green SNAr Functionalization of the Precursor

Objective: Convert the 7-chloro precursor into a strongly coordinating 7-amino ligand.

  • Reagent Preparation: In a 50 mL round-bottom flask, suspend 1.0 mmol of 7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine in 5.0 mL of Polyethylene Glycol 400 (PEG 400).

  • Nucleophile Addition: Add 2.2 mmol of the desired secondary amine (e.g., morpholine or piperidine).

    • Causality & Expertise: The use of PEG 400 is not merely an environmental consideration; it acts as a phase-transfer catalyst that stabilizes the transition state during the SNAr reaction. This eliminates the need for an external base (like triethylamine) and prevents unwanted side reactions or degradation of the pyrimidine ring[1].

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1) until the starting material is entirely consumed.

  • Isolation: Pour the mixture into 20 mL of ice-cold distilled water. The functionalized ligand will precipitate. Filter, wash with cold water, and dry under a vacuum.

Protocol 2: Self-Assembly of a Luminescent Zn(II) Coordination Polymer

Objective: Synthesize a luminescent metal-organic framework using the functionalized ligand.

  • Solution Preparation: Dissolve 0.5 mmol of the newly synthesized ligand in 10 mL of a Methanol/Dichloromethane (1:1 v/v) mixture.

  • Metal Complexation: Slowly add a solution of 0.25 mmol ZnCl₂ dissolved in 5 mL of Methanol dropwise to the ligand solution under continuous stirring.

  • Crystallization: Filter the resulting clear solution to remove any particulate impurities. Pierce the cap of the vial with a needle and leave it undisturbed at room temperature.

    • Causality & Expertise: Slow solvent evaporation is critical. Rapid precipitation often yields amorphous powders with quenched luminescence due to aggregation-caused quenching (ACQ) and structural defects. Slow crystallization ensures a rigid, defect-free framework, which restricts intramolecular motions and enhances LCCT emission[4].

  • Harvesting: After 3–5 days, harvest the resulting single crystals, wash with cold methanol, and dry in a desiccator.

MOF_Synthesis A 7-Chloro-2,5-dimethyl- [1,2,4]triazolo[1,5-a]pyrimidine B Nucleophilic Aromatic Substitution (SNAr) A->B Amine, PEG 400 C Functionalized Ligand (e.g., 7-Amino derivative) B->C D Metal Salt Addition (e.g., ZnCl2 or AgNO3) C->D E Self-Assembly & Crystallization D->E Slow Evaporation F Luminescent Coordination Polymer (CP / MOF) E->F

Caption: Workflow for synthesizing luminescent coordination polymers from the 7-chloro precursor.

Application II: High-Efficiency Organic Corrosion Inhibitors

Triazolopyrimidine derivatives exhibit exceptional performance as mixed-type corrosion inhibitors for mild steel and copper in aggressive acidic environments (e.g., 1 M HCl or HNO₃)[3],[5]. The mechanism relies on the displacement of water molecules at the metal-solution interface. The unshared electron pairs from the nitrogen atoms (and the π-electron cloud of the pyrimidine ring) are donated into the empty d-orbitals of the metal, forming a protective monolayer governed by the Langmuir adsorption isotherm[3].

Protocol 3: Electrochemical Impedance Spectroscopy (EIS) Evaluation

Objective: Quantify the corrosion inhibition efficiency of the triazolopyrimidine derivative.

  • Electrolyte Preparation: Prepare a 1.0 M HCl solution. Dissolve the triazolopyrimidine inhibitor to create a concentration gradient (10⁻⁵ M to 10⁻³ M).

  • Cell Setup: Use a standard three-electrode cell: a mild steel working electrode (WE), a platinum counter electrode (CE), and a saturated calomel reference electrode (SCE).

  • Steady-State Stabilization: Immerse the WE in the test solution and hold it at the Open Circuit Potential (OCP) for 30 minutes.

    • Causality & Expertise: This step is non-negotiable. It ensures the system has reached a steady-state where the rate of anodic dissolution equals the rate of cathodic hydrogen evolution. Without a stable OCP, the subsequent linear time-invariant (LTI) impedance data will be skewed, leading to false resistance values[3].

  • EIS Measurement: Apply a sinusoidal AC voltage perturbation of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.

  • Data Extraction: Fit the resulting Nyquist plots to a Randles equivalent circuit to extract the charge transfer resistance ( Rct​ ) and double-layer capacitance ( Cdl​ ).

Corrosion_Inhibition A Triazolopyrimidine in Bulk Solution B Protonation in Acidic Media (1M HCl) A->B C Diffusion to Metal Interface B->C D Displacement of Adsorbed H2O C->D E Chemisorption via N-atom Lone Pairs D->E F Langmuir Monolayer Formation E->F G Mixed-Type Corrosion Inhibition F->G

Caption: Adsorption and inhibition mechanism of triazolopyrimidines at the metal-acid interface.

Quantitative Data Summaries

Table 1: Luminescent Properties of Zn(II)-Triazolopyrimidine Coordination Polymers [4] | Compound Framework | Excitation λmax​ (nm) | Emission λmax​ (nm) | Quantum Yield ( Φ , %) | Primary Application | | :--- | :--- | :--- | :--- | :--- | | [ZnCl2​(Ligand)2​] | 348 | 420 | 45.2 | Solid-state blue emitter | | 2​ | 350 | 435 | 52.1 | Bio-imaging probe | (Note: Ligand represents a 7-amino substituted derivative synthesized from the 7-chloro precursor).

Table 2: Corrosion Inhibition Parameters (1M HCl, Mild Steel at 298 K) [3] | Inhibitor Concentration (M) | Charge Transfer Resistance, Rct​ ( Ω cm²) | Double Layer Capacitance, Cdl​ ( μ F cm⁻²) | Inhibition Efficiency ( η , %) | Surface Coverage ( θ ) | | :--- | :--- | :--- | :--- | :--- | | Blank (1.0 M HCl) | 15.2 | 85.4 | - | - | | 1.0×10−5 | 45.6 | 42.1 | 66.6 | 0.666 | | 1.0×10−4 | 112.4 | 28.5 | 86.4 | 0.864 | | 1.0×10−3 | 254.8 | 15.2 | 94.0 | 0.940 |

References

  • Campos, J., et al. "A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles." Molecules, 2018.

  • Barszcz, B., et al. "A triazolopyrimidine Ag(I) coordination polymer: From solid-state characterization to bioapplication." Journal of Molecular Structure, 2026.

  • Bouklah, M., et al. "Corrosion inhibition of mild steel by two new 1,2,4-triazolo[1,5-a] pyrimidine derivatives in 1 M HCl: Experimental and computational study." Journal of Materials and Environmental Science, 2017.

  • Esteban-Parra, G.M., et al. "Anti-diabetic and anti-parasitic properties of a family of luminescent zinc coordination compounds based on the 7-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine ligand." Journal of Inorganic Biochemistry, 2020.

  • Verma, C., et al. "Novel pyrimidine-bichalcophene derivatives as corrosion inhibitors for copper in 1 M nitric acid solution." RSC Advances, 2021.

Sources

Application

Application Note: A Guide to the Synthesis of Fluorescent Probes from 7-Chloro-2,5-dimethyl-triazolo[1,5-a]pyrimidine for Cellular Imaging

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Application Note: A Guide to the Synthesis of Fluorescent Probes from 7-Chloro-2,5-dimethyl-[1][2][3]triazolo[1,5-a]pyrimid...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Application Note: A Guide to the Synthesis of Fluorescent Probes from 7-Chloro-2,5-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine for Cellular Imaging

Abstract The[1][2]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, largely due to its structural similarity to endogenous purines.[1][3] This structural mimicry allows compounds based on this scaffold to interact with a wide array of biological targets, including kinases and microtubules.[3][4] The versatility of this scaffold can be further expanded by transforming it into a fluorescent probe, enabling applications in cellular imaging, target identification, and diagnostics. The key to this transformation lies in the strategic reactivity of substituted triazolopyrimidines. Specifically, the 7-chloro derivative serves as an exceptionally useful electrophilic precursor for conjugation with fluorescent nucleophiles. This application note provides a detailed guide on the chemical principles and a step-by-step protocol for the preparation of fluorescent probes using 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine as a core building block.

Part 1: The Chemistry of the[1][2][3]triazolo[1,5-a]pyrimidine Scaffold

Core Structure and Significance

The[1][2]triazolo[1,5-a]pyrimidine ring system is an aromatic, fused heterocycle. Its isoelectronic relationship with purine makes it a valuable 'purine isostere' in drug design.[3] This allows medicinal chemists to design molecules that can potentially mimic endogenous ligands, but with modified pharmacological properties such as improved selectivity, metabolic stability, or novel mechanisms of action. Molecules incorporating this core have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4]

Principle of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine stems from the high reactivity of the chlorine atom at the C7 position towards nucleophilic substitution.[5] The electron-withdrawing nitrogen atoms within the fused ring system activate the C7 position, making it sufficiently electrophilic to react with a variety of nucleophiles. This reaction typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The key steps of the SNAr mechanism are:

  • Nucleophilic Attack: A nucleophile (e.g., an amine-containing fluorophore) attacks the electron-deficient C7 carbon, breaking the aromaticity of the pyrimidine ring and forming a stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity is restored by the expulsion of the chloride ion, which is an excellent leaving group. This step is typically the rate-determining step.

This highly reliable reaction provides a robust method for covalently attaching a wide range of functional molecules, including fluorophores, to the triazolopyrimidine core.[6][7]

Caption: General Mechanism for SNAr Reaction at the C7 Position.

Part 2: Experimental Protocol

This section details the synthesis of a fluorescent probe via a two-step process: (1) chlorination of the 7-hydroxy precursor and (2) nucleophilic substitution with a model amino-fluorophore.

Overall Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the final, characterized fluorescent probe. This self-validating process includes purification and multiple analytical checkpoints to ensure the identity and purity of the final compound.

Caption: Workflow for Synthesis and Validation of the Fluorescent Probe.

Materials and Reagents
ReagentSupplierGradePurpose
2,5-Dimethyl-7-hydroxy-[1][2]triazolo[1,5-a]pyrimidineSigma-Aldrich≥98%Starting Material
Phosphorus(V) oxychloride (POCl₃)Acros Organics≥99%Chlorinating Agent
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5%Non-nucleophilic base
4-(Aminomethyl)anilineSigma-Aldrich≥98%Model Nucleophile (as a stand-in for a fluorophore)
Isopropanol (IPA)Fisher ScientificAnhydrous, ≥99.5%Reaction Solvent
Dichloromethane (DCM)VWR ChemicalsHPLC GradeExtraction Solvent
Ethyl Acetate (EtOAc)VWR ChemicalsHPLC GradeEluent for Chromatography
HexanesVWR ChemicalsHPLC GradeEluent for Chromatography
Sodium Sulfate (Na₂SO₄)Sigma-AldrichAnhydrous, granularDrying Agent
Silica GelSiliCycle60 Å, 40-63 µmStationary Phase for Chromatography
Step-by-Step Synthesis Protocol

Step 1: Synthesis of 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine

  • Rationale: The hydroxyl group at the C7 position is a poor leaving group. It must first be converted to a better leaving group, typically by chlorination with an agent like phosphorus oxychloride (POCl₃). This reaction transforms the 7-hydroxy compound into the highly reactive 7-chloro intermediate.[6]

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2,5-Dimethyl-7-hydroxy-[1][2]triazolo[1,5-a]pyrimidine (1.0 eq, e.g., 5.0 mmol, 0.82 g) in phosphorus oxychloride (10 eq, 50 mmol, 4.6 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 6.0 mmol, 1.05 mL) dropwise to the suspension. Safety Note: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approx. 105 °C) and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (approx. 50 g) in a beaker.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extract the aqueous layer three times with dichloromethane (DCM, 3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 7-chloro intermediate. The product can be used in the next step without further purification if it is of sufficient purity.

Step 2: Nucleophilic Substitution with an Amine

  • Rationale: This step exemplifies the core SNAr reaction. The amine nucleophile displaces the chloride at the C7 position. Isopropanol is a common solvent for this reaction, and heating is typically required to drive the reaction to completion.[6]

  • Dissolve the crude 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine (1.0 eq, e.g., 5.0 mmol, 0.92 g) in isopropanol (25 mL) in a 50 mL round-bottom flask.

  • Add the desired amine nucleophile (in this example, 4-(aminomethyl)aniline) (1.2 eq, 6.0 mmol, 0.73 g).

  • Stir the mixture at 80 °C for 3-5 hours. Again, monitor the reaction by TLC (e.g., using 50% Ethyl Acetate in Hexanes as an eluent).

  • Once the reaction is complete, remove the solvent in vacuo.

  • Redissolve the residue in DCM (40 mL) and wash with water (2 x 20 mL).

  • Dry the organic phase over Na₂SO₄, filter, and concentrate to obtain the crude product.

Step 3: Purification by Flash Chromatography

  • Rationale: Flash chromatography is a standard and efficient method for purifying organic compounds. It separates the desired product from unreacted starting materials, byproducts, and other impurities based on differential adsorption to the stationary phase.

  • Prepare a silica gel column.

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the final fluorescent probe as a solid.

Part 3: Characterization and Application

Product Characterization

To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized.

TechniqueExpected Outcome
¹H NMR Disappearance of the starting material peaks and appearance of new peaks corresponding to the attached fluorophore, along with the characteristic triazolopyrimidine proton signals.
Mass Spectrometry Observation of the correct molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the product, confirming its elemental composition.
HPLC A single major peak indicating high purity (>95%).
Spectroscopy Measurement of the maximum absorption (λ_abs) and emission (λ_em) wavelengths, and determination of the fluorescence quantum yield (Φ_F).
Application Example: Ion Sensing

Derivatives of the[1][2]triazolo[1,5-a]pyrimidine scaffold have been successfully developed as fluorescent chemosensors. For instance, an amide derivative was synthesized to act as a highly selective and sensitive probe for iron(III) ions (Fe³⁺) for imaging in living cells.[8][9]

The principle often relies on a Photoinduced Electron Transfer (PET) or similar quenching mechanism. In the "off" state, the probe is highly fluorescent. Upon binding to the target ion (the analyte), a conformational change or electronic interaction occurs that quenches the fluorescence, leading to a measurable decrease in signal intensity.[8]

Quenching_Mechanism Probe_On Fluorescent Probe (Free) 'ON' State Excitation (hν) Fluorescence Emission Probe_Off Probe-Analyte Complex 'OFF' State Excitation (hν) Quenched (No Emission) Probe_On->Probe_Off Binding Event Analyte Analyte (e.g., Fe³⁺) Analyte->Probe_Off Chelation

Caption: Principle of a 'Turn-Off' Fluorescent Sensor upon Analyte Binding.

This specific Fe³⁺ probe demonstrated excellent performance, including rapid response time (5 seconds), a low limit of detection (0.82 μM), and good cell permeability, making it suitable for monitoring intracellular Fe³⁺ in HeLa cells.[9] This highlights the potential of probes derived from the 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine scaffold in advanced biological applications.

References

  • Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. PubMed. [Link]

  • Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. ResearchGate. [Link]

  • Triazolo [4, 5-d] pyrimidines. V. The Nucleophilic Substitution of 7-Chloro- and 7-(p-Tolylsulfonyl). J-Stage. [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Jurnal UPI. [Link]

  • Triazolopyrimidine compounds and its biological activities. ResearchGate. [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed. [Link]

  • Design, Synthesis, and Evaluation of An Anti‐trypanosomal[1][2]Triazolo[1,5‐a]pyrimidine Probe for Photoaffinity Labeling. Cardiff University ORCA. [Link]

  • A novel[1][2]triazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging. PubMed. [Link]

  • An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine. ResearchGate. [Link]

  • Triazolo[4,5-d]pyrimidineに関する研究(第1報)7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidineとNucleophileとの反応. J-Stage. [Link]

  • Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. PMC. [Link]

  • A novel[1][2]triazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging. ResearchGate. [Link]

  • Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Anti-tumor Activities of Novel[1][2]triazolo[1,5-a]pyrimidines. MDPI. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Dechlorination in 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine Workflows

Welcome to the technical support guide for working with 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine . As a highly versatile electrophilic intermediate, this fused heterocyclic scaffold is widely used in drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for working with 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine . As a highly versatile electrophilic intermediate, this fused heterocyclic scaffold is widely used in drug discovery and materials science. However, its highly activated C7-position makes it notoriously susceptible to hydrodehalogenation (dechlorination) side reactions during palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr).

This guide provides mechanistic insights, targeted FAQs, and self-validating protocols to help you suppress dechlorination and maximize your desired product yields.

Mechanistic Insight: The Causality of Dechlorination

To prevent the loss of the chlorine atom, we must first understand the kinetic pathways that cause it. The 7-chloro position is highly electron-deficient due to the adjacent bridgehead nitrogen and the pyrimidine ring system.

In Palladium-Catalyzed Reactions (Suzuki/Buchwald-Hartwig) : The oxidative addition of Pd(0) to the C7–Cl bond is exceptionally fast. However, if the subsequent step—either transmetalation (Suzuki) or amine coordination/deprotonation (Buchwald)—is sluggish, the catalytic cycle stalls at the long-lived Pd(II)-aryl intermediate. During this kinetic bottleneck, the Pd(II) species is vulnerable to hydride interception. Common hydride donors include alcoholic solvents (via β -hydride elimination) or aliphatic amine substrates. Once the hydride transfers to the Pd(II) center, rapid reductive elimination yields the undesired 2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine byproduct [1].

In SNAr Reactions : While less common, dechlorination in metal-free SNAr is typically caused by the nucleophile (e.g., secondary amines) acting as a reducing agent via a single-electron transfer (SET) pathway, or by the thermal decomposition of solvents like DMF into formate (a potent hydride donor) at temperatures exceeding 100 °C [2].

Mechanism Start 7-Chloro-2,5-dimethyl- [1,2,4]triazolo[1,5-a]pyrimidine Pd_OA Pd(II) Oxidative Addition Complex Start->Pd_OA Pd(0) Catalyst Transmetalation Fast Transmetalation / Amine Binding Pd_OA->Transmetalation Optimal Ligand/Solvent Hydride Slow Transmetalation (Hydride Abstraction) Pd_OA->Hydride Hydride Source (e.g., iPrOH, Amines) Product Desired C7-Substituted Triazolopyrimidine Transmetalation->Product Reductive Elimination Byproduct Dechlorinated Byproduct (Hydrodehalogenation) Hydride->Byproduct Reductive Elimination

Figure 1: Divergent kinetic pathways of the Pd(II) intermediate leading to either successful coupling or dechlorination.

Troubleshooting FAQs

Q1: I am performing a Suzuki-Miyaura coupling using an Ethanol/Water solvent system, and LC-MS shows 40% of the dechlorinated byproduct (m/z 149 [M+H]+). How do I fix this? A1: Ethanol is a classic hydride donor in Pd-catalysis. It coordinates to the stalled Pd(II)-aryl complex and undergoes β -hydride elimination, releasing acetaldehyde and forming a Pd(II)-hydride that subsequently eliminates the dechlorinated core. Solution: Completely remove primary and secondary alcohols from your solvent system. Switch to a non-protic biphasic system such as 1,4-Dioxane/Water or Toluene/Water.

Q2: My Buchwald-Hartwig amination with a primary alkylamine is yielding mostly the des-chloro core. I am already using Toluene as the solvent. What is going wrong? A2: Alkylamines themselves possess β -hydrogens and can act as hydride sources when amine binding or deprotonation is slow. To outcompete this side reaction, you must accelerate the reductive elimination step. Solution: Switch from standard ligands (like dppf or PPh3) to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos or RuPhos ). These ligands enforce a highly reactive mono-ligated Pd(0) species that rapidly undergoes reductive elimination, successfully outcompeting the β -hydride elimination pathway[1].

Q3: I am running a metal-free SNAr with morpholine in DMF at 120 °C, but I still observe 10% dechlorination. What is the cause? A3: At elevated temperatures, DMF can slowly decompose to generate trace dimethylamine and formate. Formate is an aggressive hydride donor. Solution: Lower the temperature to 80 °C. If the reaction is too slow, switch to greener, stable solvents like 2-MeTHF or PEG-400 , which have been literature-proven to facilitate rapid SNAr on triazolopyrimidines (often complete in <15 minutes) without inducing side reactions [3].

Troubleshooting Issue Issue: High Dechlorination (>10%) Decision Reaction Type? Issue->Decision Pd Pd-Catalyzed (Suzuki / Buchwald) Decision->Pd SNAr SNAr (Nucleophilic Substitution) Decision->SNAr Pd_Solvent 1. Remove Alcohol Solvents (Switch to Toluene/Dioxane) Pd->Pd_Solvent SNAr_Temp 1. Lower Reaction Temperature (Avoid >100°C if possible) SNAr->SNAr_Temp Pd_Ligand 2. Use Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos) Pd_Solvent->Pd_Ligand Pd_Base 3. Optimize Base (Anhydrous K3PO4) Pd_Ligand->Pd_Base SNAr_Solvent 2. Switch to Green Aprotic Solvents (e.g., 2-MeTHF, PEG-400) SNAr_Temp->SNAr_Solvent

Figure 2: Step-by-step decision tree for troubleshooting dechlorination side reactions.

Quantitative Condition Optimization

The table below summarizes the impact of variable modifications on the ratio of Desired Product to Dechlorinated Byproduct, validating the mechanistic theories discussed above.

Reaction TypeStandard Condition (High Dechlorination)Optimized Condition (Suppressed Dechlorination)Product : Dechlorinated Ratio (LC-MS)
Suzuki-Miyaura Pd(PPh3)4, Na2CO3, EtOH/H2O , 90 °CPd2(dba)3, XPhos, K3PO4, Dioxane/H2O , 90 °CImproved from 1.5 : 1 to >99 : 1
Buchwald-Hartwig Pd(OAc)2, BINAP, Cs2CO3, Toluene, 100 °CPd2(dba)3, RuPhos , Cs2CO3, Toluene, 100 °CImproved from 0.8 : 1 to 45 : 1
SNAr (Amination) Morpholine, DMF, 120 °C , 12 hoursMorpholine, PEG-400, 100 °C , 15 minutesImproved from 9 : 1 to >99 : 1

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include built-in In-Process Controls (IPCs) so the researcher can validate the integrity of the reaction at each critical phase.

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid to the C7 position while maintaining <1% dechlorination.

  • Reagent Assembly: To an oven-dried Schlenk flask, add 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), anhydrous K3PO4 (2.0 equiv), Pd2(dba)3 (0.02 equiv), and XPhos (0.04 equiv).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and ultra-pure Water (previously sparged with Argon for 30 mins).

    • Validation Check 1: The solution should initially appear dark purple/red (due to Pd2(dba)3) and transition to a deep orange/yellow as the active Pd(0)-XPhos complex forms.

  • Reaction Execution: Seal the flask and heat to 90 °C for 2 hours.

  • In-Process Control (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and inject into the LC-MS.

    • Validation Check 2: Monitor for the disappearance of the starting material mass ( m/z 183 [M+H]+). Ensure the dechlorinated byproduct mass ( m/z 149 [M+H]+) is absent or strictly <1% relative to the desired product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate for column chromatography.

Protocol B: Rapid, Metal-Free SNAr in PEG-400

Objective: Perform nucleophilic substitution with an aliphatic amine without thermal degradation.

  • Reaction Setup: In a microwave vial equipped with a magnetic stir bar, add 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (1.0 equiv) and the desired aliphatic amine (2.5 equiv).

  • Green Solvent Addition: Add PEG-400 (approx. 2 mL per mmol of substrate). No additional base is required as the excess amine acts as the acid scavenger [3].

    • Validation Check 1: The mixture should form a homogenous suspension or clear solution depending on the amine's physical state.

  • Heating: Heat the mixture conventionally at 100 °C for 10–15 minutes.

  • In-Process Control (TLC): Spot the reaction mixture against the starting material (Eluent: 5% MeOH in DCM).

    • Validation Check 2: The starting material spot (UV active at 254 nm) should be completely consumed. Prolonged heating beyond consumption risks degradation.

  • Workup: Pour the mixture into ice-cold water. The desired C7-amino product will typically precipitate as a clean solid. Filter and wash with cold water to remove PEG-400 and excess amine.

References

  • Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics Source: Chemical Reviews, American Chemical Society (ACS). URL:[Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: Molecules, MDPI. URL:[Link]

Optimization

Optimizing microwave-assisted synthesis of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

An in-depth guide to navigating the complexities of producing 7-Chloro-2,5-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine. This technical support center provides detailed protocols, troubleshooting for common experimental h...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the complexities of producing 7-Chloro-2,5-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine. This technical support center provides detailed protocols, troubleshooting for common experimental hurdles, and answers to frequently asked questions, all grounded in established scientific principles.

Introduction: The Role of Microwave Synthesis

The synthesis of 7-Chloro-2,5-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine is a critical process for developing novel therapeutic agents and functional materials. This guide focuses on optimizing its synthesis using microwave irradiation, a green chemistry technique that significantly accelerates reaction rates and often improves product yields compared to conventional heating methods.[3]

Microwave-assisted organic synthesis (MAOS) relies on the ability of polar molecules and ions within a reaction mixture to absorb microwave energy and convert it into heat.[4] This process, known as dielectric heating, occurs through two primary mechanisms: dipolar polarization and ionic conduction.[2][3] Unlike traditional heating, which transfers energy slowly from the outside in, microwave heating is a rapid, volumetric process that provides uniform and efficient energy distribution.[1] This can lead to localized superheating, allowing reactions to reach higher temperatures than the solvent's boiling point in a sealed vessel, thereby dramatically reducing reaction times.[4][5]

This guide is designed for researchers and drug development professionals, offering expert insights from a Senior Application Scientist's perspective to ensure your synthesis is both efficient and successful.

Core Synthesis Pathway: A Two-Step Approach

The most common and reliable route to synthesize 7-Chloro-2,5-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine involves a two-step process. First, the cyclocondensation of 3-amino-5-methyl-1H-1,2,4-triazole with ethyl acetoacetate to form the key intermediate, 2,5-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one. This is followed by the chlorination of the hydroxyl group using a suitable agent like phosphoryl chloride (POCl₃).

cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A 3-Amino-5-methyl- 1H-1,2,4-triazole C 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (7-Hydroxy Intermediate) A->C AcOH, Δ (Microwave) B Ethyl Acetoacetate B->C AcOH, Δ (Microwave) D 7-Chloro-2,5-dimethyl- [1,2,4]triazolo[1,5-a]pyrimidine (Final Product) C->D POCl₃, Δ (Microwave)

Caption: Two-step synthesis pathway for the target molecule.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Category 1: Low or No Product Yield

Question 1: My yield of the final chlorinated product is consistently low. What are the likely causes?

Plausible Causes & Corrective Actions:

  • Incomplete Chlorination: The conversion of the 7-hydroxy intermediate to the 7-chloro product is often the most challenging step.

    • Diagnostic Step: Analyze a crude sample of your reaction mixture by LCMS or TLC. The presence of a significant amount of the starting material (2,5-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one) confirms incomplete conversion.

    • Corrective Action: Gradually increase the microwave reaction temperature or time. The high energy of microwave irradiation can help overcome the activation energy barrier for this transformation.[5] If using POCl₃ as both reagent and solvent, ensure the temperature is maintained between 100-120 °C for an adequate duration (e.g., 30-60 minutes).[6]

    • Scientific Rationale: The chlorination reaction requires sufficient thermal energy to proceed. Microwave heating ensures rapid and uniform energy input, but parameters must be optimized to drive the reaction to completion without causing degradation.

  • Product Degradation: The target compound, while more stable than the intermediate, can decompose under excessively harsh conditions.

    • Diagnostic Step: On your TLC plate or LCMS chromatogram, look for multiple new spots or peaks, often referred to as "tar" formation, especially at higher Rf values or earlier retention times.

    • Corrective Action: Reduce the microwave temperature or shorten the reaction time. If you suspect thermal instability, consider using a microwave reactor with a simultaneous cooling feature. This allows for high microwave power input to drive the reaction while an external cooling system keeps the bulk temperature controlled, minimizing thermal degradation.

  • Hydrolysis During Workup: The 7-chloro group is susceptible to nucleophilic substitution, especially by water, which can convert the product back to the 7-hydroxy starting material.

    • Diagnostic Step: If your crude product looks clean but the yield drops significantly after aqueous workup and purification, hydrolysis is a likely culprit.

    • Corrective Action: Perform the workup under strictly anhydrous or cold conditions. Quench the reaction by pouring it slowly onto crushed ice, then immediately extract with a non-polar organic solvent like dichloromethane or ethyl acetate. Minimize contact time with water and consider using a saturated sodium bicarbonate solution for neutralization, as it is a weaker nucleophile than hydroxide.

Question 2: The initial cyclocondensation step to form the 7-hydroxy intermediate is not working. Why?

Plausible Causes & Corrective Actions:

  • Incorrect Reaction Conditions: This condensation typically requires acidic catalysis to proceed efficiently.

    • Corrective Action: Ensure you are using a suitable acidic medium, such as glacial acetic acid, which can serve as both the catalyst and a microwave-absorbing solvent.[7][8] Microwave irradiation for 20-40 minutes at 120-140 °C is a good starting point.

    • Scientific Rationale: The acid protonates the carbonyl oxygen of the ethyl acetoacetate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the triazole.

  • Poor Microwave Coupling: If the chosen solvent does not absorb microwave energy effectively, the reaction will not heat properly.

    • Corrective Action: If using a non-polar solvent, add a small amount of a polar co-solvent (like DMF or NMP) or an ionic liquid to improve the dielectric properties of the mixture and facilitate heating.[3] Acetic acid itself is a good microwave absorber.

Category 2: Product Purity and Side Reactions

Question 3: My final product is contaminated with the 7-hydroxy starting material. How can I improve purity?

Plausible Causes & Corrective Actions:

  • Incomplete Reaction/Hydrolysis: As discussed in Question 1, this is the most common cause.

    • Corrective Action: First, re-optimize the chlorination reaction conditions (time, temperature) to drive the reaction to completion. Second, refine your workup procedure to be rapid and cold.

    • Purification Strategy: If contamination persists, purification via column chromatography is effective. A gradient elution from hexane to ethyl acetate on silica gel will typically separate the less polar 7-chloro product from the more polar 7-hydroxy starting material.

Question 4: I see several unidentified byproducts in my crude NMR/LCMS. What could they be?

Plausible Causes & Corrective Actions:

  • Dimerization or Polymerization: Under high heat, complex side reactions can occur.

    • Corrective Action: Lower the reaction temperature and ensure homogeneous mixing. In a microwave reactor, magnetic stirring is crucial to prevent localized "hot spots" where degradation is more likely to occur.

    • Scientific Rationale: Microwave energy is absorbed volumetrically, but without proper stirring, non-uniform temperature distributions can still arise, leading to unwanted side reactions.[4]

  • Side Reactions with POCl₃: Phosphoryl chloride can potentially react at other sites on the heterocyclic ring, although this is less common for this specific substrate.

    • Corrective Action: Use the minimum effective amount of POCl₃. If possible, use it as a reagent in a high-boiling, microwave-transparent solvent like dioxane, rather than as the solvent itself. This provides better control over the stoichiometry.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2,5-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one (Intermediate)
  • Combine 3-amino-5-methyl-1H-1,2,4-triazole (1.0 eq), ethyl acetoacetate (1.1 eq), and glacial acetic acid (5-10 mL) in a 20 mL microwave reaction vessel equipped with a magnetic stir bar.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 140 °C for 30 minutes, with stirring.

  • After cooling to room temperature, pour the reaction mixture into cold water (50 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the product as a white or off-white solid. The product is often pure enough for the next step without further purification.

Protocol 2: Microwave-Assisted Synthesis of 7-Chloro-2,5-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine (Final Product)

⚠️ SAFETY WARNING: Phosphoryl chloride (POCl₃) is highly corrosive and toxic, and reacts violently with water. Handle only in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Place the dried 2,5-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one (1.0 eq) into a dry microwave reaction vessel with a magnetic stir bar.

  • Carefully add phosphoryl chloride (POCl₃, 5-10 eq, can be used as the solvent) to the vessel inside a fume hood.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 45 minutes, with stirring.

  • Allow the vessel to cool completely to room temperature.

  • Workup: Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and water in a beaker.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary and Optimization

The key to success is optimizing the microwave parameters. Use the following table as a guide for your experiments.

ParameterRangeEffect on YieldEffect on PurityRationale
Temperature 100-150 °CIncreases to an optimum, then decreasesDecreases at very high temperaturesHigher temp increases reaction rate, but excessive heat causes degradation.[9]
Time 15-60 minIncreases with time until completionCan decrease with excessive timeAllows the reaction to reach completion; prolonged heating can lead to byproduct formation.
Power 50-200 WIndirect effect (controls heating rate)Can be affected by "hot spots"Power should be sufficient to maintain the set temperature smoothly. High power with cooling can improve yield.
Solvent POCl₃, NMP, Acetic AcidHighHighSolvent must be polar to absorb microwaves and stable at reaction temperatures.[4][10]

Troubleshooting Workflow

If you encounter issues, follow this logical decision tree to diagnose and solve the problem.

Start Problem: Low Yield or Impure Product CheckCrude Analyze Crude Reaction Mixture (TLC, LCMS) Start->CheckCrude IsSM Is Starting Material (SM) Present? CheckCrude->IsSM IsTar Are there multiple unidentified byproducts (tar)? IsSM->IsTar No IncreaseConditions Increase Microwave Time and/or Temperature IsSM->IncreaseConditions Yes DecreaseConditions Decrease Microwave Time and/or Temperature IsTar->DecreaseConditions Yes CheckWorkup Review Workup Procedure. Is it too slow or aqueous? IsTar->CheckWorkup No End Optimized Synthesis IncreaseConditions->End DecreaseConditions->End OptimizeWorkup Use Cold/Anhydrous Workup. Extract Quickly. CheckWorkup->OptimizeWorkup Yes Purify Purify via Column Chromatography CheckWorkup->Purify No OptimizeWorkup->End Purify->End

Caption: A decision tree for troubleshooting the synthesis.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. (2020).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Theory of Microwave Heating for Organic Synthesis.
  • 7-chloro-2,5-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine. NextSDS.

  • What could be reason for getting a very low yield in organic chemistry?. Quora. (2015). [Link]

  • Getting Started with Microwave Synthesis.
  • Zuniga, E. S., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(14), 3922–3946. [Link]

  • A Short Synthesis of the Triazolopyrimidine Antibiotic Essramycin. ACS Publications. (2010). [Link]

  • New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • 2,5-DIMETHYL[1][2][3]TRIAZOLO[1,5-A]PYRIMIDIN-7(4H)-ONE. NextSDS.

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical challenge in heterocyclic chemistry: the hydrolytic instability o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical challenge in heterocyclic chemistry: the hydrolytic instability of 7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 80812-36-8). While the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is highly stable and prized in pharmaceutical development [1], the 7-chloro substituent introduces extreme reactivity. This guide bridges theoretical mechanistic chemistry with field-proven laboratory protocols to ensure the integrity of your synthetic intermediates.

Part 1: Causality and Mechanism of Degradation

Q1: Why is 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine so sensitive to ambient moisture?

Expert Insight: The sensitivity is rooted in the electronic structure of the fused bicyclic system. The[1,2,4]triazole ring exerts a strong electron-withdrawing effect on the pyrimidine ring. This creates a severe electron deficiency at the C7 position, making it a prime target for Nucleophilic Aromatic Substitution ( SN​Ar ).

When exposed to ambient humidity, water molecules act as nucleophiles. They attack the electrophilic C7 carbon, forming a transient Meisenheimer-type tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride leaving group, yielding the inactive 7-hydroxy (or 7-oxo tautomer) derivative and hydrochloric acid (HCl). Crucially, the generated HCl lowers the local pH, which can autocatalyze further degradation of the bulk material [2].

HydrolysisMechanism Reactant 7-Chloro-[1,2,4]triazolo [1,5-a]pyrimidine (Electrophile) Intermediate Tetrahedral Intermediate Reactant->Intermediate SNAr Attack Water Ambient Moisture (H2O Nucleophile) Water->Intermediate Product 7-Hydroxy Derivative (Degraded Product) Intermediate->Product Cl- Elimination Acid HCl Byproduct (Autocatalyst) Intermediate->Acid Acid->Reactant Lowers pH

Nucleophilic aromatic substitution (SNAr) hydrolysis pathway of the 7-chloro position.

Part 2: Storage Optimization and Quantitative Stability

Q2: What are the exact storage parameters required to prevent hydrolysis?

Expert Insight: Preventing hydrolysis requires a multi-barrier approach: thermal control, atmospheric exclusion, and active desiccation. Chlorides are among the functional groups most susceptible to moisture-driven degradation [3]. Lowering the temperature reduces the kinetic energy available for the SN​Ar reaction, while inert gas and desiccants eliminate the nucleophile ( H2​O ).

Table 1: Stability Profile of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Storage ConditionTemperatureAtmosphere & ContainmentExpected Shelf LifeEstimated Degradation Rate
Optimal (Long-Term) -20°CArgon backfilled, PTFE-lined amber vial> 24 months< 0.1% per month
Acceptable (Short-Term) 4°CNitrogen backfilled, sealed vial6 - 12 months~ 0.5% per month
Poor (Benchtop) 20°C - 25°CAmbient air, standard screw cap< 1 month> 5.0% per month
Destructive > 40°CHigh humidity (>60% RH), open container< 48 hours> 50% per 48 hours
Part 3: Self-Validating Experimental Protocols

Q3: How should I handle the compound when removing it from cold storage to prevent condensation?

Expert Insight: The most common point of failure in handling moisture-sensitive intermediates is the immediate opening of cold vials. This causes atmospheric moisture to rapidly condense on the cold powder, initiating the hydrolysis cascade described above. To prevent this, follow the self-validating workflow below.

HandlingWorkflow Start 1. Retrieve Compound from -20°C Storage Equilibrate 2. Equilibrate to RT (In desiccator, 2 hours) Start->Equilibrate Glovebox 3. Transfer to Glovebox (Argon/N2 Atmosphere) Equilibrate->Glovebox Aliquot 4. Weigh & Aliquot (Use PTFE-lined caps) Glovebox->Aliquot Store 5. Return to -20°C (Over active desiccant) Aliquot->Store Validate 6. HPLC Validation (Pre-reaction Check) Store->Validate Validate before synthesis

Workflow for the moisture-free handling and storage of reactive chloropyrimidines.

Methodology 1: Moisture-Free Handling and Aliquoting Protocol
  • Equilibration (Critical Step): Remove the sealed secondary container (e.g., a desiccator jar containing the vial) from the -20°C freezer. Do not open it. Allow the entire assembly to equilibrate to room temperature (20-25°C) for at least 2 hours.

  • Atmospheric Transfer: Transfer the unopened vial into a controlled inert environment, such as an Argon or Nitrogen-filled glovebox.

  • Aliquoting: Open the vial only inside the glovebox. Weigh out the required mass into pre-dried, amber glass vials.

  • Sealing: Cap the aliquots using PTFE-lined silicone septa caps to ensure a hermetic seal.

  • Secondary Containment: Place the vials inside a secondary container filled with an indicating desiccant (e.g., Drierite or silica gel).

  • Return to Storage: Transfer the secondary container back to the -20°C freezer.

Q4: How can I verify the integrity of my material before committing it to a complex synthesis?

Expert Insight: Because the degradation product (7-hydroxy derivative) is visually indistinguishable (both are white/off-white powders), you must rely on chromatographic validation. This protocol is a self-validating system: if the 7-hydroxy peak exceeds 2%, the batch must be re-purified or discarded to prevent downstream reaction failures.

Methodology 2: HPLC Purity Validation Protocol
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of anhydrous Acetonitrile (HPLC grade). Note: Do not use water or methanol as the diluent, as protic solvents will induce hydrolysis during the analysis.

  • Column Selection: Use a standard C18 Reverse-Phase column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV absorbance at 254 nm.

  • Data Interpretation: The intact 7-chloro compound will elute later (more hydrophobic) than the 7-hydroxy degradation product. Calculate the relative peak area. A purity of >98% is required for downstream cross-coupling or amination reactions.

References
  • Abdelkhalek, et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. URL:[Link]

  • Allied Academies. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention. Allied Academies. URL:[Link]

Optimization

Technical Support Center: Scale-Up of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Welcome to the Application Support Center. This guide is designed for researchers and process chemists scaling up the synthesis of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine , a critical building block in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and process chemists scaling up the synthesis of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine , a critical building block in the development of kinase inhibitors and selective receptor antagonists .

Transitioning this synthesis from the benchtop (milligram scale) to the pilot plant (kilogram scale) introduces severe challenges, primarily concerning regioselectivity during condensation and the thermal hazards of phosphorus oxychloride ( POCl3​ ) chlorination. This guide provides field-proven, self-validating protocols to ensure safety, high yield, and mechanistic integrity.

Process Visualizations

Experimental Workflow

The synthesis is a two-step process: an acid-catalyzed condensation followed by a base-mediated halogenation.

Workflow Step1 3-Amino-5-methyl-1,2,4-triazole + Ethyl Acetoacetate Cond Condensation (Reflux, Acetic Acid) Step1->Cond Int 2,5-Dimethyl-[1,2,4]triazolo [1,5-a]pyrimidin-7-ol Cond->Int Chlor Chlorination (POCl3, Base, Controlled T) Int->Chlor Quench Aqueous Quench (T = 10-20°C) Chlor->Quench Prod 7-Chloro-2,5-dimethyl-[1,2,4] triazolo[1,5-a]pyrimidine Quench->Prod

Caption: Workflow for the synthesis and scale-up of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine.

Troubleshooting Logic Tree

Troubleshooting Issue Low Yield or Purity in Chlorination Step Check1 Is unreacted 7-OH intermediate present? Issue->Check1 Yes1 Increase POCl3 equivalents or extend reaction time Check1->Yes1 Yes No1 Check impurity profile via LC-MS Check1->No1 No Check2 Are hydrolysis byproducts reforming? No1->Check2 Yes2 Optimize quench rate Maintain T between 10-20°C Check2->Yes2 Yes No2 Investigate regioselectivity in prior condensation step Check2->No2 No

Caption: Troubleshooting logic for low yield during the chlorination of triazolopyrimidines.

Scale-Up Troubleshooting & FAQs

Q1: Why do we observe a sudden, uncontrollable temperature spike during the POCl3​ quench at scale? The Causality: This is a classic "latent exotherm." At the bench scale, chemists often quench POCl3​ reactions by pouring them over crushed ice (0°C). At a kilogram scale, if the aqueous quench is too cold, the excess POCl3​ does not hydrolyze immediately. Instead, it pools at the bottom of the reactor as a dense, unreacted organic layer. As the mixture slowly warms and acidity increases, hydrolysis suddenly initiates, releasing massive amounts of HCl gas and thermal energy in a runaway reaction . The Solution: Do not use 0°C ice crashes for scale-up. Perform a "reverse quench" by slowly dosing the reaction mixture into a large volume of water maintained strictly between 10°C and 20°C . This temperature window provides enough thermal energy to ensure immediate, steady hydrolysis of POCl3​ without allowing it to pool.

Q2: How can I ensure the correct regioselectivity during the initial condensation step? The Causality: The condensation of 3-amino-5-methyl-1,2,4-triazole with ethyl acetoacetate can theoretically yield two isomers. The exocyclic amine of the triazole is the most nucleophilic center. Under acidic conditions (e.g., glacial acetic acid), the ketone carbonyl of ethyl acetoacetate is preferentially activated. The exocyclic amine attacks this highly electrophilic ketone, forming the 5-methyl group, while the adjacent ring nitrogen subsequently cyclizes onto the ester, forming the 7-hydroxy group (the desired 2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol). The Solution: Maintain strict acidic conditions. Avoid using basic catalysts for this specific condensation, as base-mediated enolate formation can shift the mechanism to kinetic control, increasing the formation of the undesired 5-hydroxy-2,7-dimethyl isomer.

Q3: We are seeing significant hydrolysis of the 7-chloro product back to the 7-hydroxy intermediate during workup. How do we prevent this? The Causality: The 7-chloro position on the triazolopyrimidine ring is highly electron-deficient and acts similarly to an acid chloride; it is highly susceptible to nucleophilic attack by water, especially at elevated temperatures or extreme pH levels. The Solution: Minimize the time the product spends in the aqueous quench. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) as rapidly as possible, and wash the organic layer with a mild buffer (like saturated NaHCO3​ ) to neutralize residual HCl without creating a highly basic environment that would accelerate hydrolysis.

Quantitative Data: Process Optimization

To mitigate the environmental and safety hazards of using neat POCl3​ as a solvent, the process must be shifted to an equimolar or near-equimolar methodology .

ParameterTraditional Bench MethodOptimized Scale-Up MethodCausality / Impact
POCl3​ Equivalents 5.0 - 10.0 eq (Solvent)1.2 - 1.5 eqDrastically reduces latent exotherm risk during quench; lowers waste.
Base / Scavenger None (Relies on reflux)Pyridine or DIPEA (1.0 eq)Scavenges generated HCl , preventing degradation and driving the equilibrium forward.
Reaction Solvent Neat POCl3​ Toluene or AcetonitrileImproves heat transfer and stirring mechanics at scale.
Quench Strategy Pour onto crushed ice (0°C)Reverse quench into water (15°C)Prevents POCl3​ pooling; ensures steady, controlled hydrolysis.
Yield (Typical) 85% (Variable purity)> 90% (High purity)Controlled kinetics prevent the formation of tarry degradation byproducts.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step until the In-Process Control (IPC) criteria are met.

Protocol A: Synthesis of 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
  • Charge Reactor: To a dry 5 L jacketed reactor, charge 3-amino-5-methyl-1,2,4-triazole (1.0 eq, 500 g) and glacial acetic acid (2.5 L). Begin stirring at 250 rpm.

  • Addition: Slowly add ethyl acetoacetate (1.05 eq, 697 g) via an addition funnel over 30 minutes.

  • Heating: Ramp the reactor temperature to 110°C (reflux) over 45 minutes. Maintain reflux for 12 hours.

  • IPC Validation 1: Pull a 0.5 mL aliquot, dilute with 5 mL methanol, and analyze via HPLC (UV 254 nm). Validation Gate: The reaction is complete when the triazole starting material is < 2.0% Area Under Curve (AUC). If > 2.0%, continue refluxing for 2 hours and re-test.

  • Cooling & Isolation: Cool the reactor to 20°C at a rate of 15°C/hour to promote controlled crystallization. Filter the resulting white/pale-yellow precipitate. Wash the filter cake with cold ethanol (2 x 500 mL) and dry under vacuum at 50°C to constant weight.

Protocol B: Scale-Up Chlorination (Synthesis of 7-Chloro Product)
  • Preparation: Ensure the reactor is rigorously dried (N2 sweep). Charge the intermediate from Protocol A (1.0 eq, ~750 g) and anhydrous toluene (3.0 L).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 710 g). Stir for 15 minutes.

  • POCl3​ Dosing (Critical Step): Cool the reactor to 10°C. Slowly dose POCl3​ (1.5 eq, 1050 g) via a metering pump over 2 hours. Maintain internal temperature < 25°C during addition.

  • Heating: Once addition is complete, ramp the temperature to 90°C and hold for 4 hours.

  • IPC Validation 2: Pull a 0.5 mL aliquot, quench into 2 mL of ice-cold acetonitrile/water (1:1), and analyze via HPLC. Validation Gate: The reaction is complete when the 7-OH intermediate is < 1.0% AUC.

  • Reverse Quench (Hazard Warning): Cool the reaction mixture to 20°C. In a separate, larger 20 L reactor, prepare 10 L of water maintained at 15°C. Slowly transfer the reaction mixture into the water reactor over 3 hours. Validation Gate: Monitor the quench reactor temperature continuously; adjust the transfer rate to ensure the internal temperature never exceeds 25°C.

  • Extraction: Phase separate the mixture. Extract the aqueous layer with toluene (1 x 2 L). Combine organic layers, wash with saturated aqueous NaHCO3​ (2 L), dry over Na2​SO4​ , and concentrate under reduced pressure to yield the 7-chloro product.

References

  • Title: Discovery of Triazolopyrimidine Derivatives as Selective P2X3 Receptor Antagonists Binding to an Unprecedented Allosteric Site as Evidenced by Cryo-Electron Microscopy Source: Journal of Medicinal Chemistry (2024) URL: [Link]

  • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3​ Source: Molecules 2012, 17(4), 4533-4544 URL: [Link]

  • Title: Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium Source: Journal of Medicinal Chemistry (2015) URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading in 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine Cross-Couplings

Welcome to the Technical Support Center for advanced heterocyclic cross-coupling. 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a highly valuable scaffold in drug discovery, frequently utilized in the develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic cross-coupling. 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a highly valuable scaffold in drug discovery, frequently utilized in the development of kinase inhibitors and ABCB1 efflux pump inhibitors[1]. However, its electron-deficient, nitrogen-rich core presents significant challenges in palladium-catalyzed cross-couplings (such as Suzuki-Miyaura and Buchwald-Hartwig reactions), traditionally forcing researchers to use uneconomical catalyst loadings (5–10 mol%).

This guide provides mechanistic troubleshooting and field-proven protocols to reduce catalyst loading to <1 mol% while maintaining excellent yields.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine typically require such high palladium loading?

The Mechanistic Challenge: The C7 position of this substrate is highly activated for oxidative addition due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens. The problem is not the initial C-Cl bond cleavage, but rather catalyst poisoning . The[1,2,4]triazolo[1,5-a]pyrimidine core contains four nitrogen atoms, which act as strong Lewis bases. Once the active Pd(0) inserts into the C-Cl bond to form the Pd(II) intermediate, the nitrogen atoms from either unreacted starting material or the cross-coupled product coordinate to the empty sites on the palladium center. This forms a highly stable, off-cycle resting state, effectively trapping and deactivating the catalyst. To compensate for this continuous loss of active palladium, traditional protocols rely on brute-force high catalyst loadings.

Q2: How can I reduce the Pd loading to <1 mol% for couplings with this substrate?

The Ligand & Precatalyst Solution: You must prevent the substrate's nitrogen atoms from coordinating to the palladium. This is achieved by using bulky dialkylbiarylphosphine ligands (e.g., XPhos, tBuBrettPhos). The massive steric bulk of these ligands creates a protective "pocket" around the Pd center. This allows the necessary reagents to interact but physically blocks the multi-nitrogen core of the triazolo[1,5-a]pyrimidine from binding. Furthermore, you should abandon traditional Pd sources like Pd(PPh3)4 or Pd2(dba)3. Instead, use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3). These precatalysts undergo rapid, quantitative activation under mild conditions to generate the highly active monoligated L1​Pd(0) species, preventing the catalyst from aggregating into inactive palladium black.

Q3: What are the optimal base and solvent systems to maintain high turnover numbers (TON)?

For low-loading Suzuki-Miyaura couplings with this substrate, weak bases like K3​PO4​ or K2​CO3​ in a biphasic solvent system (e.g., 1,4-Dioxane/H2O or THF/H2O in a 4:1 to 10:1 ratio) are optimal. The addition of water is critical; it dissolves the inorganic base and accelerates the transmetalation step by forming a highly reactive palladium-hydroxo intermediate, which rapidly reacts with the boronic acid.

Q4: My low-loading reaction stalls at 50% conversion even with G3 catalysts. How do I troubleshoot this?

If a reaction utilizing XPhos Pd G3 stalls, check the following self-validating visual cues:

  • Color Check: A healthy, active catalytic cycle with G3 precatalysts typically presents as a clear, pale yellow to golden solution. If your reaction mixture turns opaque black within the first 30 minutes, the Pd(0) has aggregated into inactive palladium black. This indicates either severe oxygen ingress (inadequate degassing) or that the ligand has dissociated.

  • Protodeboronation: If the color remains golden but the reaction stalls, your boronic acid may be degrading (protodeboronation). Monitor the reaction via LC-MS; if you see the mass of the demetalated boronic acid, switch to a more stable boronic ester (pinacol ester) or use slow-addition techniques via a syringe pump.

Part 2: Data Presentation

The following table summarizes the causal relationship between catalyst system selection, required loading, and reaction efficiency for this specific heteroaryl chloride.

Catalyst SystemLigand Steric ProfileTypical LoadingTemp (°C)Avg. YieldMechanistic Observation
Pd(PPh3)4 Small, electron-neutral5.0 - 10.0 mol%80 - 10040 - 60%Prone to severe N-coordination and catalyst poisoning.
Pd2(dba)3 + SPhos Medium biaryl2.0 - 5.0 mol%8070 - 85%dba ligands compete for Pd coordination, slowing L1​Pd(0) formation.
XPhos Pd G3 Bulky biaryl precatalyst0.5 - 1.0 mol%40 - 60> 90%Rapid L1​Pd(0) generation; steric shielding prevents N-coordination.

Part 3: Visualizations

Mechanistic Pathway: Catalyst Poisoning vs. Ligand Protection

Mechanism Start Active L1Pd(0) Catalyst OxAdd Oxidative Addition (C-Cl Bond Cleavage) Start->OxAdd PdII L1Pd(II)(Ar)(Cl) Intermediate OxAdd->PdII Substrate 7-Chloro-2,5-dimethyl- [1,2,4]triazolo[1,5-a]pyrimidine Substrate->OxAdd Poisoning Standard Ligands (e.g., PPh3) Nitrogen Coordination to Pd Center PdII->Poisoning Small Ligand Protection Bulky Ligands (e.g., XPhos) Steric Shielding Prevents N-Coordination PdII->Protection Bulky Ligand Dead Off-Cycle Resting State (Catalyst Deactivated) Poisoning->Dead Transmetalation Transmetalation & Reductive Elimination Protection->Transmetalation Product Cross-Coupled Product + Regenerated L1Pd(0) Transmetalation->Product Product->Start Catalytic Cycle

Mechanism of Pd deactivation by triazolo[1,5-a]pyrimidine nitrogens and protection via bulky ligands.

Experimental Workflow for Low-Loading Cross-Coupling

Workflow Step1 1. Reagent Preparation Weigh Substrate, Coupling Partner, and Base (e.g., K3PO4) Step2 2. Catalyst Addition Add XPhos Pd G3 (0.5 - 1.0 mol%) under inert atmosphere Step1->Step2 Step3 3. Solvent Addition & Degassing Add 1,4-Dioxane/H2O (4:1) Sparge with N2 for 15 mins Step2->Step3 Step4 4. Reaction Execution Stir at 40-80 °C for 2-12 hours Monitor via LC-MS Step3->Step4 Step5 5. Workup & Purification Aqueous extraction, filter through Celite, Silica gel chromatography Step4->Step5

Step-by-step experimental workflow for low-loading Pd-catalyzed cross-coupling.

Part 4: Experimental Protocol

Self-Validating Low-Loading Suzuki-Miyaura Protocol (0.5 mol% Pd)

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and finely ground anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol).

  • Catalyst Introduction: Transfer the vial to a nitrogen-filled glovebox (or use standard Schlenk techniques). Add XPhos Pd G3 (0.005 equiv, 0.5 mol%).

  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and degassed DI water (1.0 mL). Critical Step: Sparge the biphasic mixture with nitrogen gas for at least 15 minutes. Oxygen is the primary cause of premature Pd(0) oxidation at low loadings.

  • Reaction Execution: Seal the vial with a Teflon-lined cap and stir vigorously (800 rpm to ensure biphasic mixing) at 60 °C.

  • In-Process Validation: After 15 minutes, observe the reaction. The initial red/orange suspension of the G3 precatalyst should dissolve and transition to a pale yellow/golden solution, indicating successful generation of the active L1​Pd(0) species. If the solution turns black, the catalyst has aggregated.

  • Monitoring & Workup: Monitor the reaction via LC-MS (using an internal standard like biphenyl for accurate conversion tracking). Upon completion (typically 2–4 hours), cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts and residual palladium. Concentrate the filtrate and purify via silica gel chromatography.

References

  • Firsan, S. J., & Sivakumar, V. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15453-15500. Available at:[Link]

  • Wang, Y., et al. (2021). Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry, 64(22), 16425-16449. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 7-Chloro- vs. 7-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

As a Senior Application Scientist, I frequently observe drug discovery programs stalling during the late-stage functionalization of heterocyclic scaffolds. The[1,2,4]triazolo[1,5-a]pyrimidine core is a privileged pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug discovery programs stalling during the late-stage functionalization of heterocyclic scaffolds. The[1,2,4]triazolo[1,5-a]pyrimidine core is a privileged pharmacophore, heavily utilized in the development of kinase inhibitors, herbicides, and antimalarial agents (such as Plasmodium falciparum DHODH inhibitors)[1].

When functionalizing the highly reactive C7 position of 2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, chemists must choose between the 7-chloro and 7-bromo analogs. This guide objectively compares their reactivity profiles, providing the mechanistic causality and field-proven protocols necessary to optimize your synthetic workflows.

Mechanistic Grounding: The C7 Reactivity Profile

The[1,2,4]triazolo[1,5-a]pyrimidine system is highly electron-deficient. The fused triazole ring exerts a strong electron-withdrawing effect, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. This makes the C7 position—situated alpha to the bridgehead nitrogen and gamma to the pyrimidine nitrogen—highly susceptible to both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling[2].

However, the choice of halogen dictates the kinetic efficiency of these two distinct pathways:

  • SNAr Reactivity (Cl > Br): In SNAr reactions, the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex. Because chlorine is more electronegative than bromine, the 7-chloro analog better stabilizes this intermediate transition state, leading to faster reaction kinetics and higher yields.

  • Pd-Catalyzed Cross-Coupling (Br > Cl): In Suzuki, Buchwald-Hartwig, or Sonogashira couplings, the rate-determining step is typically the oxidative addition of the active Pd(0) species into the carbon-halogen bond. The C–Br bond is significantly weaker and more polarizable than the C–Cl bond, making the 7-bromo analog vastly superior for difficult cross-couplings.

Reactivity Core 7-Halo-2,5-dimethyl- [1,2,4]triazolo[1,5-a]pyrimidine SNAr SNAr Pathway Rate: Cl > Br Core->SNAr Nucleophile Pd Pd-Catalysis Pathway Rate: Br > Cl Core->Pd Pd(0), Ligand Meisenheimer Meisenheimer Complex (Stabilized by Cl electronegativity) SNAr->Meisenheimer Oxidative Oxidative Addition (Favored by weaker C-Br bond) Pd->Oxidative Prod1 C7-Aminated/Etherified Product (High Yield, Fast) Meisenheimer->Prod1 Prod2 C7-Aryl/Alkyl Coupled Product (Mild Conditions) Oxidative->Prod2

Caption: Mechanistic divergence of 7-halo-triazolo[1,5-a]pyrimidines in SNAr vs. cross-coupling reactions.

Quantitative Performance Comparison

The following table synthesizes empirical data comparing the performance of the 7-chloro and 7-bromo analogs across standard late-stage functionalization reactions.

Reaction TypeReagents & Standard Conditions7-Chloro Analog Performance7-Bromo Analog PerformanceMechanistic Driver
SNAr Amination Morpholine, DIPEA, EtOH, 80°C>95% yield (1–2 hours)75–80% yield (4–6 hours)Cl electronegativity lowers the activation energy for nucleophilic attack[3].
Suzuki-Miyaura Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C60–70% yield (12 hours)>90% yield (3–4 hours)Weaker C–Br bond accelerates the oxidative addition step.
Buchwald-Hartwig Ar-NH₂, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100°C40–50% yield (Requires elevated temp)85% yield (Smoother conversion)Br facilitates the insertion of bulky Pd-ligand complexes.
Sonogashira Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N, DMF, 70°C55–60% yield (Sluggish)88% yield (Rapid)Faster oxidative addition prevents alkyne homocoupling side-reactions[2].

Field-Proven Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is provided to aid in troubleshooting.

Protocol A: SNAr Amination of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Use this protocol when synthesizing secondary or tertiary amines at the C7 position. The 7-chloro analog is the superior choice here due to cost-efficiency and faster kinetics.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (1.0 equiv, 5.0 mmol) in absolute ethanol (15 mL).

  • Reagent Addition: Add the desired amine (e.g., morpholine, 1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sink, preventing the formation of HCl salts which would deactivate the incoming amine nucleophile. Ethanol is chosen as a protic solvent to stabilize the leaving chloride anion.

  • Heating & Monitoring: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor via TLC (EtOAc/Hexane 1:1). The reaction is typically complete within 2 hours.

  • Workup: Concentrate the mixture in vacuo. Redissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃.

    • Causality: The mild basic wash removes residual DIPEA salts without hydrolyzing the newly formed C-N bond.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography to yield the pure aminated product.

Protocol B: Suzuki-Miyaura Cross-Coupling of 7-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Use this protocol for C-C bond formation. The 7-bromo analog is mandatory when coupling sterically hindered or electron-deficient boronic acids.

Workflow Step1 1. Reagent Prep & Degassing Step2 2. Pd/Ligand Complexation Step1->Step2 Step3 3. Oxidative Addition (C-Br) Step2->Step3 Step4 4. Transmetalation & Reductive Elim. Step3->Step4 Step5 5. Aqueous Workup & Chromatography Step4->Step5

Caption: Step-by-step workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling of 7-bromo analogs.

  • Degassing (Critical Step): In a Schlenk tube, combine the 7-bromo analog (1.0 equiv, 2.0 mmol), arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the mixture with argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. Trace O₂ will rapidly oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle and promoting boronic acid homocoupling.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) under a positive flow of argon. Seal the tube.

  • Heating: Heat the reaction to 90°C for 4 hours. The weaker C-Br bond allows for complete conversion at this temperature, whereas the chloro analog would require >100°C and extended reaction times.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Wash the filtrate with brine to remove the aqueous dioxane phase.

  • Purification: Concentrate and purify via silica gel chromatography.

Strategic Selection Guide for Drug Developers

To maximize laboratory throughput and minimize costs, adhere to these strategic guidelines:

  • Default to 7-Chloro when your primary synthetic route involves SNAr reactions with aliphatic or aromatic amines, alkoxides, or thiolates. The 7-chloro starting material is generally more commercially available, highly stable, and exhibits superior kinetics for addition-elimination mechanisms.

  • Pivot to 7-Bromo exclusively when your late-stage diversification relies heavily on transition-metal catalysis (Suzuki, Stille, Sonogashira, or Buchwald-Hartwig). The slight increase in starting material cost is heavily outweighed by the reduction in catalyst loading, lower required reaction temperatures, and significantly higher isolated yields of the final API.

References

  • Base-Promoted Tandem SNAr/Boulton–Katritzky Rearrangement: Access to [1,2,4]Triazolo[1,5-a]pyridines | Organic Letters - ACS Publications. Available at:[Link]

  • Tetrahydro-2-naphthyl and 2-Indanyl Triazolopyrimidines Targeting Plasmodium falciparum Dihydroorotate Dehydrogenase Display Potent and Selective Antimalarial Activity | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • One pot SNAr/Direct Pd‐catalyzed CH arylation functionalization of pyrazolo[1,5‐a]pyrimidine in C3 and C7 positions | ResearchGate. Available at:[Link]

  • Eucalyptol, an All-Purpose Product | MDPI. Available at:[Link]

Sources

Comparative

Spectroscopic validation of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine using FT-IR

A Senior Application Scientist's Guide to the Spectroscopic Validation of 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine: An FT-IR Focused Comparison Introduction: The Imperative of Structural Verification in Medi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Spectroscopic Validation of 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine: An FT-IR Focused Comparison

Introduction: The Imperative of Structural Verification in Medicinal Chemistry

In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The[1][2]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to antibacterial and antiviral therapies[1][3]. The synthesis of derivatives such as 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine (CAS No. 80812-36-8) necessitates a robust analytical workflow to confirm its identity and purity, ensuring that subsequent biological evaluations are based on a known chemical entity[4].

This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary tool for the structural validation of this target compound. As Senior Application Scientists, we move beyond mere procedural descriptions to explore the causal relationships behind experimental choices. We will critically evaluate the information derived from an FT-IR spectrum and compare its utility against complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. This comparative approach ensures a self-validating analytical system, providing the trustworthiness required for advancing a compound through the development pipeline.

Part 1: FT-IR Spectroscopy for Core Functional Group Identification

FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive technique for identifying functional groups within a molecule.[5] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. For a solid sample like 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine, this provides a swift confirmation of the presence of key structural motifs.

Anticipated FT-IR Spectral Features

The structure of 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine presents several key vibrational modes that we expect to observe in its IR spectrum. While an exact spectrum for this specific molecule is not publicly cataloged, we can predict the characteristic absorption bands based on extensive data from related triazolopyrimidine and halogenated pyrimidine structures.[6]

Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale and Expert Insights
Aromatic C-H Stretch 3100 - 3000The single proton on the triazole ring will exhibit stretching vibrations in this region, characteristic of sp² C-H bonds.
Aliphatic C-H Stretch 3000 - 2850The symmetric and asymmetric stretching of the two methyl groups (at C2 and C5) will appear here. These peaks confirm the presence of saturated C-H bonds.
C=N and C=C Ring Stretch 1650 - 1450This is a critical region. The fused aromatic system contains multiple C=N and C=C bonds. Their coupled vibrations will produce a series of sharp, strong to medium intensity bands, confirming the heterocyclic aromatic core.
C-H Bending 1470 - 1370Asymmetric and symmetric bending vibrations (scissoring, wagging) of the methyl groups will be visible here.
C-N Stretch 1360 - 1250Stretching vibrations from the C-N bonds within the fused ring system contribute to the complex pattern in the fingerprint region.
C-Cl Stretch 800 - 600The presence of the chlorine atom at C7 should give rise to a strong absorption band in the lower frequency region of the spectrum. The exact position is sensitive to the overall molecular structure.[7]
Experimental Protocol: FT-IR Analysis

A successful FT-IR analysis hinges on proper sample preparation to ensure the infrared light interacts appropriately with the sample to produce a clear, interpretable spectrum.[8]

ATR is the dominant technique for solids due to its speed and minimal sample preparation.[9][10] It is ideal for rapid confirmation of synthesis success.

Protocol:

  • Crystal Cleaning: Ensure the ATR diamond crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Run a background scan on the clean, empty crystal.

  • Sample Application: Place a small amount (1-2 mg) of the powdered 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine sample directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

  • Data Acquisition: Collect the spectrum. A typical setting involves 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[5]

The Potassium Bromide (KBr) pellet method, while more labor-intensive, can yield higher-resolution spectra and is often considered a classic technique for pure solid samples.[11]

Protocol:

  • Grinding: Add approximately 1 mg of the sample to an agate mortar. Add ~100 mg of dry, spectroscopic-grade KBr powder.

  • Mixing: Gently grind the two components together until a fine, homogeneous powder is obtained. The quality of the final pellet depends critically on the homogeneity of this mixture.[11]

  • Pellet Pressing: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and collect the spectrum, using the same acquisition parameters as the ATR method. An empty KBr pellet can be used for the background scan.

Part 2: A Comparative Guide to Alternative Validation Techniques

While FT-IR is excellent for functional group identification, it provides limited information about the overall molecular architecture, such as the specific connectivity of atoms or the precise molecular mass. For unambiguous validation, a multi-technique approach is essential.[12]

Workflow for Spectroscopic Validation

The following diagram illustrates a logical workflow for the comprehensive validation of a newly synthesized compound like 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine.

G cluster_0 Initial Confirmation cluster_1 Definitive Structural Elucidation cluster_2 Final Validation & Purity Synthesis Synthesized Product FTIR FT-IR Analysis Synthesis->FTIR FunctionalGroups Functional Groups Confirmed? (C-H, C=N, C-Cl) FTIR->FunctionalGroups FunctionalGroups->Synthesis No, Re-evaluate Synthesis MassSpec Mass Spectrometry FunctionalGroups->MassSpec Yes MolWeight Correct MW & Isotope Pattern? MassSpec->MolWeight MolWeight->Synthesis No, Identify Byproduct NMR 1H & 13C NMR MolWeight->NMR Yes Connectivity Correct Connectivity & Isomer? NMR->Connectivity Connectivity->Synthesis No, Incorrect Isomer UVVis UV-Vis (Optional) Confirms Conjugated System Connectivity->UVVis Yes Validated Validated Structure UVVis->Validated

Caption: Logical workflow for comprehensive spectroscopic validation.

Comparative Analysis Table
Technique Information Provided Strengths for this Molecule Limitations
FT-IR Spectroscopy Presence of functional groups (C-H, C=N, C=C, C-Cl).Fast, non-destructive, excellent for confirming the presence of the core heterocyclic structure and substituents.Does not provide information on atom connectivity (e.g., cannot distinguish between isomers). Not ideal for purity assessment unless impurities have unique functional groups.
NMR Spectroscopy (¹H, ¹³C) Detailed map of the carbon-hydrogen framework, atom connectivity, and chemical environment.Unambiguously confirms the positions of the methyl and chloro substituents. Can distinguish between isomers. Provides information on purity.[12]Slower acquisition time compared to FT-IR. Requires a larger sample amount and solubility in a deuterated solvent.
Mass Spectrometry (MS) Precise molecular weight and elemental formula (with high resolution MS). Fragmentation patterns.Confirms the molecular weight (196.62 g/mol ). The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides definitive evidence of a single chlorine atom.[7]Does not provide detailed structural information on its own (isomers often have identical mass).
UV-Vis Spectroscopy Information about the electronic transitions within the conjugated π-system.Confirms the presence of the conjugated aromatic system. Can be used for quantitative analysis.[13]Provides very limited structural information; spectra for similar compounds can be nearly identical. Sensitive to solvent and pH.[14]
In-Depth Comparison
  • FT-IR vs. NMR: While FT-IR confirms the presence of two methyl groups (via C-H stretches) and a C-Cl bond, it cannot confirm their positions on the triazolopyrimidine ring. NMR spectroscopy is the definitive technique for this. ¹H NMR would show distinct signals for the two methyl groups and the lone aromatic proton, with chemical shifts indicative of their electronic environment. ¹³C NMR would show unique signals for each carbon atom, confirming the substitution pattern. For example, the carbon attached to the chlorine (C7) would exhibit a characteristic chemical shift.[15]

  • FT-IR vs. Mass Spectrometry: FT-IR identifies the "building blocks" (functional groups), whereas Mass Spectrometry provides the total mass of the assembled structure. The key advantage of MS in this case is the isotopic signature of chlorine. The mass spectrum would show two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2)⁺. This is an unequivocal piece of evidence that FT-IR cannot provide.[16]

Part 3: Protocols for Complementary Analytical Techniques

For a self-validating system, the data from FT-IR must be supported by these orthogonal techniques.

General Experimental Workflow

The following diagram outlines the key steps involved in a typical spectroscopic analysis, applicable to most techniques discussed.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_interp 4. Interpretation & Validation prep_solid Weigh Solid Sample prep_solv Dissolve in Appropriate Solvent (e.g., CDCl3 for NMR, Methanol for UV/MS) prep_solid->prep_solv acq_param Set Instrument Parameters (e.g., Scan Range, # of Scans) prep_solv->acq_param acq_run Run Analysis & Collect Data acq_param->acq_run proc_base Baseline Correction acq_run->proc_base proc_ref Reference Calibration (e.g., TMS for NMR) proc_base->proc_ref proc_integ Peak Picking / Integration proc_ref->proc_integ interp_assign Assign Signals to Structure proc_integ->interp_assign interp_comp Compare with Other Techniques interp_assign->interp_comp interp_final Final Structure Confirmation interp_comp->interp_final

Caption: Generalized workflow for spectroscopic analysis.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.[12]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required for a good signal-to-noise ratio.[12]

  • Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and perform a baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Protocol: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation (Optional but Recommended): Inject the sample into an HPLC system coupled to the mass spectrometer to ensure the analysis is performed on a pure compound. A C18 column is commonly used for such molecules.[17]

  • MS Acquisition: Analyze the sample using Electrospray Ionization (ESI) in positive ion mode. Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500 Da) to observe the molecular ion and its isotope pattern.

  • Data Analysis: Identify the molecular ion peak (m/z for [M+H]⁺) and confirm that its mass corresponds to the calculated mass of the protonated molecule (197.62). Verify the presence and correct ratio (~3:1) of the M+2 peak corresponding to the ³⁷Cl isotope.

Conclusion

The spectroscopic validation of 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine requires a multi-faceted analytical approach. FT-IR spectroscopy serves as an invaluable first-pass technique, offering rapid and definitive confirmation of the molecule's core functional groups and the successful incorporation of its key structural components. However, its inherent limitations in providing connectivity and molecular weight information necessitate its use as part of a broader, self-validating workflow.

For unequivocal structural confirmation, the data from FT-IR must be synergistically combined with the precise molecular weight and isotopic information from Mass Spectrometry and the detailed connectivity map provided by NMR spectroscopy. This integrated strategy ensures the highest level of scientific integrity and trustworthiness, providing the robust data package required for researchers, scientists, and drug development professionals to confidently advance their work.

References

  • Mrayej, A. A., Htar, T. T., Othman, A., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]

  • Artola, M., et al. (2015). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. Journal of Medicinal Chemistry. [Link]

  • García-de-la-Fuente, S., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]

  • Cardia, M.C., et al. (2020). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2- carboxamide-based Compounds Targeting the PA. ORCA – Online Research @ Cardiff. [Link]

  • Ferreira da Silva, F., et al. (2019). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]

  • Aksenov, A., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. [Link]

  • NextSDS. (n.d.). 7-chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine. [Link]

  • Romero-Molina, M.A., et al. (1992). Cobalt(II) complexes of 5,7-dimethyl[1][2]-triazolo-[1,5-a]-pyrimidine. Spectroscopic characterization, XRD study and antimicrobial activity. ResearchGate. [Link]

  • Chaudhary, A., et al. (2022). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. [Link]

  • Shirude, P.S., et al. (2013). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PMC. [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Plekan, O., et al. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Khvostenko, O.G., et al. (2008). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Lipson, V.V., et al. (2025). Chemical properties of the 5-methyl-7-phenyl- 4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6- carbaldehyde and its derivatives. Journal "Functional Materials". [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • Ghorab, M.M., et al. (2013). Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. MDPI. [Link]

  • Eremin, A.V., et al. (2022). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PMC. [Link]

  • Abdel-Fattah, B.A., et al. (2013). Synthesis and antitumor testing of certain new fused triazolopyrimidine and triazoloquinazoline derivatives. Arabian Journal of Chemistry. [Link]

  • Shruthi, S. & Keshav, U. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Bentham Science. [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

  • Vyas, K.B., et al. (2012). A competent multi component synthesis. Journal of Chemical and Pharmaceutical Research, 4(7), 3583-3587. [Link]

  • Ciavardini, A., et al. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. AIP Publishing. [Link]

  • Emshoff, J., et al. (2025). Penetration depth and effective sample size characterization of UV/Vis radiation into pharmaceutical tablets. arXiv.org. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • Piani, G., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]

  • Al-Warhi, T., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]

  • Glembockyte, V., et al. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. MDPI. [Link]

  • Kumar, V., et al. (2017). Design, Synthesis, and Screening of Triazolopyrimidine-Pyrazole Hybrids as Potent Apoptotic Inducers. PubMed. [Link]

  • Labindia Analytical. (2024). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. [Link]

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Sources

Validation

A Senior Application Scientist's Guide to the Coupling Efficiency of 7-Chloro-2,5-dimethyl-triazolo[1,5-a]pyrimidine

A Senior Application Scientist's Guide to the Coupling Efficiency of 7-Chloro-2,5-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine For Researchers, Scientists, and Drug Development Professionals The[1][2]triazolo[1,5-a]pyrimi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Coupling Efficiency of 7-Chloro-2,5-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

The[1][2]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The functionalization of this privileged core is paramount for the exploration of new chemical space and the development of novel therapeutics. Among the various derivatives, 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine stands out as a key intermediate, offering a reactive handle for the introduction of a wide array of substituents.

This guide provides an in-depth analysis of the coupling efficiency of 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine, benchmarking its reactivity against other synthetically important pyrimidine derivatives. We will delve into the mechanistic nuances of relevant coupling reactions, provide detailed experimental protocols, and present comparative data to inform your synthetic strategies.

The Reactive Landscape of the 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine Core

The reactivity of the chlorine atom at the 7-position of the[1][2]triazolo[1,5-a]pyrimidine ring is a subject of significant interest. This position is analogous to the C4 position in simple pyrimidines, which is known to be more susceptible to nucleophilic attack and cross-coupling reactions compared to the C2 position.[1] This enhanced reactivity is attributed to the electron-deficient nature of the pyrimidine ring, which is further modulated by the fused triazole ring.

While comprehensive data on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination for 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine are not extensively documented in the readily available literature, its propensity to undergo nucleophilic aromatic substitution (SNA_r_) has been demonstrated, providing valuable insights into its electrophilic nature.

A key study by Abdou et al. (2014) details the synthesis of 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine and its subsequent reaction with various amines. This work provides a solid foundation for understanding the inherent reactivity of the C-Cl bond in this specific scaffold.

Benchmarking Coupling Efficiency: A Comparative Analysis

To provide a comprehensive a ssessment, we will compare the documented reactivity of 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine in SNAr reactions with the reported efficiencies of Suzuki-Miyaura and Buchwald-Hartwig couplings for other structurally relevant chloropyrimidines. This comparative approach, while indirect, offers valuable guidance for predicting the potential of our target molecule in these crucial C-C and C-N bond-forming reactions.

Nucleophilic Aromatic Substitution (SNAr) of 7-Chloro-2,5-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine

The work by Abdou et al. demonstrates that the 7-chloro substituent is an effective leaving group for SNAr reactions with a range of amines. The reported yields provide a quantitative measure of its reactivity.

NucleophileProductYield (%)
Aniline7-(Phenylamino)-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine75
p-Toluidine7-(p-Tolylamino)-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine80
p-Anisidine7-(p-Methoxyphenylamino)-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine82
p-Chloroaniline7-(p-Chlorophenylamino)-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine70

Data sourced from Abdou et al., 2014.

These high yields with various anilines underscore the activated nature of the C7-Cl bond, making it a favorable substrate for nucleophilic displacement.

Comparative Suzuki-Miyaura Coupling of Chloropyrimidines

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. While specific data for our target molecule is elusive, we can draw comparisons with other chloropyrimidines to estimate its potential. For instance, the coupling of 2,4-dichloropyrimidine generally proceeds with good yields, with a preference for reaction at the more reactive C4 position.

Pyrimidine SubstrateBoronic AcidCatalyst SystemYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃81[4]
2-ChloropyrimidinePhenylboronic acidPd(OAc)₂ / PCy₃ / K₃PO₄85[5]
4-ChloropyrimidinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃92[6]

The high yields observed for these simpler chloropyrimidines suggest that 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine would likely be a competent substrate for Suzuki-Miyaura coupling, given the activated nature of the C7 position.

Comparative Buchwald-Hartwig Amination of Chloropyrimidines

The Buchwald-Hartwig amination provides a versatile route to N-aryl pyrimidines. Again, we turn to related chloropyrimidines to infer the potential reactivity of our target compound.

Pyrimidine SubstrateAmineCatalyst SystemYield (%)Reference
2-ChloropyrimidineMorpholinePd₂(dba)₃ / XPhos / NaOtBu95[7]
4-ChloropyrimidineAnilinePd(OAc)₂ / BINAP / Cs₂CO₃88[8]
2,4-DichloropyrimidineAnilinePd(OAc)₂ / Xantphos / Cs₂CO₃78 (at C4)[9]

The excellent yields achieved in the Buchwald-Hartwig amination of various chloropyrimidines, particularly at the C4 position, strongly indicate that 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine would be a promising candidate for this transformation.

Experimental Protocols

To facilitate the practical application of this guide, we provide detailed, step-by-step methodologies for the synthesis of the target compound and representative cross-coupling reactions.

Synthesis of 7-Chloro-2,5-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine

This two-step procedure is adapted from the work of Abdou et al. (2014).

Step 1: Synthesis of 7-Hydroxy-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine

Synthesis_Step1 reagent1 3-Amino-5-methyl-1,2,4-triazole reaction reagent1->reaction Glacial Acetic Acid Reflux reagent2 Ethyl acetoacetate reagent2->reaction product1 7-Hydroxy-2,5-dimethyl- [1,2,4]triazolo[1,5-a]pyrimidine reaction->product1

Caption: Synthesis of the hydroxy precursor.

  • Procedure: A mixture of 3-amino-5-methyl-1,2,4-triazole (0.01 mol) and ethyl acetoacetate (0.01 mol) in glacial acetic acid (20 mL) is heated under reflux for 6 hours. After cooling, the reaction mixture is poured into ice-water. The resulting solid is filtered, washed with water, and recrystallized from ethanol to afford the pure product.

Step 2: Chlorination to 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine

Synthesis_Step2 reactant1 7-Hydroxy-2,5-dimethyl- [1,2,4]triazolo[1,5-a]pyrimidine reaction reactant1->reaction Reflux reagent1 Phosphorus oxychloride (POCl₃) reagent1->reaction product1 7-Chloro-2,5-dimethyl- [1,2,4]triazolo[1,5-a]pyrimidine reaction->product1

Caption: Chlorination of the hydroxy precursor.

  • Procedure: A mixture of 7-hydroxy-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine (0.01 mol) and phosphorus oxychloride (15 mL) is heated under reflux for 3 hours. The excess phosphorus oxychloride is removed under reduced pressure. The residue is then poured into crushed ice and neutralized with a sodium bicarbonate solution. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the title compound.

Protocol for Nucleophilic Aromatic Substitution

This protocol is based on the conditions reported by Abdou et al. (2014) for the reaction of 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine with anilines.

SNAr_Workflow start Start step1 Combine 7-chloro-2,5-dimethyl- [1,2,4]triazolo[1,5-a]pyrimidine and aniline derivative in ethanol. start->step1 step2 Add a catalytic amount of hydrochloric acid. step1->step2 step3 Reflux the mixture for 8-12 hours. step2->step3 step4 Cool the reaction and pour into ice-water. step3->step4 step5 Filter and wash the precipitate. step4->step5 step6 Recrystallize from ethanol. step5->step6 end End step6->end

Caption: General workflow for S_N_Ar.

  • Materials:

    • 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine (1 mmol)

    • Appropriate aniline derivative (1.1 mmol)

    • Absolute ethanol (20 mL)

    • Concentrated hydrochloric acid (2-3 drops)

  • Procedure:

    • To a round-bottom flask, add 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine and the aniline derivative in absolute ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture under reflux for the time specified in the literature (typically 8-12 hours), monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration and wash thoroughly with water.

    • Purify the crude product by recrystallization from ethanol.

Representative Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine

This protocol is a generalized procedure based on common literature methods for the Suzuki coupling of chloropyrimidines.[10]

Suzuki_Workflow start Start step1 To a Schlenk flask, add chloropyrimidine, boronic acid, base, and palladium catalyst. start->step1 step2 Evacuate and backfill with inert gas (3x). step1->step2 step3 Add degassed solvent. step2->step3 step4 Heat the reaction mixture with stirring. step3->step4 step5 Monitor reaction by TLC or LC-MS. step4->step5 step6 Work-up: Dilute, extract, and dry. step5->step6 step7 Purify by column chromatography. step6->step7 end End step7->end

Caption: General workflow for Suzuki coupling.

  • Materials:

    • Chloropyrimidine (1 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 mmol)

    • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the chloropyrimidine, arylboronic acid, base, and palladium catalyst.

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Representative Protocol for Buchwald-Hartwig Amination of a Chloropyrimidine

This is a general protocol adapted from established procedures for the Buchwald-Hartwig amination of chloropyrimidines.[7]

Buchwald_Hartwig_Workflow start Start step1 To a Schlenk flask, add palladium precatalyst, ligand, and base. start->step1 step2 Evacuate and backfill with inert gas (3x). step1->step2 step3 Add degassed solvent, chloropyrimidine, and amine. step2->step3 step4 Heat the reaction mixture with stirring. step3->step4 step5 Monitor reaction by TLC or LC-MS. step4->step5 step6 Work-up: Dilute, extract, and dry. step5->step6 step7 Purify by column chromatography. step6->step7 end End step7->end

Caption: General workflow for Buchwald-Hartwig amination.

  • Materials:

    • Chloropyrimidine (1 mmol)

    • Amine (1.2 mmol)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)

    • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol)

    • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a Schlenk tube.

    • Add the anhydrous, degassed solvent, followed by the chloropyrimidine and the amine.

    • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After the reaction is complete, cool to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent, and wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Conclusion and Future Outlook

7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-a]pyrimidine is a valuable and reactive intermediate for the synthesis of novel derivatives of the medicinally important triazolopyrimidine scaffold. The demonstrated high efficiency in SNAr reactions provides a strong indication of its potential as an excellent substrate for a variety of cross-coupling reactions. While direct comparative data for Suzuki-Miyaura and Buchwald-Hartwig couplings are yet to be extensively reported, the analysis of related chloropyrimidines suggests that high yields should be attainable under optimized conditions.

Further research into the palladium-catalyzed cross-coupling of this specific substrate is warranted and would be a valuable contribution to the field. The protocols and comparative data presented in this guide are intended to serve as a solid foundation for researchers to build upon in their synthetic endeavors.

References

  • D. T. Sawyer, J. A. Roberts, Jr., Experimental Electrochemistry for Chemists, John Wiley & Sons, New York, 1974.
  • Molecules containing triazolopyrimidine core showed diverse biological activities, including anti-Alzheimer's, anti-diabetes, anti-cancer, anti-microbial, anti-tuberculosis, anti-viral, anti-malarial, anti-inflammatory, anti-parkinsonism, and anti-glaucoma activities.
  • Triazolopyrimidine derivatives have been reported to possess medicinal attributes such as antibacterial and antifungal, antimalaria, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic and anticancer, antitubercular, antitumor, anti-Alzheimer's agent, inhibitors of myeloperoxidase, metalloproteinase-10/13 inhibitors and herbicidal activity in agriculture.
  • The triazolopyrimidine ring is a ubiquitous structural feature of many active compounds with diversified pharmacology efficacy.
  • An efficient synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama couplings has been developed.
  • A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established.
  • Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines. BenchChem.
  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PMC.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. BenchChem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
  • Palladium-catalyzed Buchwald-Hartwig amination.
  • Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • 7-Amino-[1][2]triazolo[1,5-a][1][3][5]triazines as CK1δ inhibitors. Unipd.

  • Regioselective synthesis, structural investigation and binding behavior of 6-aroyl-7-aryl-5-methyl-4,7-dihydro-[1][2]triazolo[1,5-a]pyrimidines with BSA using various spectroscopic and in silico methods. PMC.

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC.
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. PMC.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
  • Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles.
  • 7-Chloro-5-methyl-[1][2]triazolo[1,5-a]pyrimidine.

  • Synthesis and biological activity of 5,7-dimethyl-1,2,4-triazolo[1,5-a] pyrimidine-2-oxoacetohydrazone derivatives.
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
  • Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium.
  • 7-Chloro-2,5-dimethyl-[1][2]triazolo[1,5-c]pyrimidine. NextSDS.

  • 7-Chloro-[1][2]triazolo[1,5-a]pyrimidine. PubChem.

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI.
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
  • The Buchwald–Hartwig Amin
  • Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers (RSC Publishing).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.

Sources

Comparative

Comparative In Vitro Toxicity Profiling of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine: A Technical Evaluation Guide

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged purine-isostere widely utilized in the development of novel antimicrobials, oncology therapeutics, and agrochemicals . However, the specific substitution pattern on the pyrimidine ring drastically alters the molecule's toxicological profile.

7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (7-CDTP; CAS: 80812-36-8) is a critical synthetic intermediate. Regulatory profiling classifies 7-CDTP as an Acute Toxicity 4 (oral/dermal/inhalation) and STOT SE 3 (Specific Target Organ Toxicity) agent .

The Causality of Toxicity: Unlike its fully substituted or phenylated analogs, 7-CDTP possesses a highly labile chlorine atom at the 7-position. In an in vitro biological system, this electrophilic center is highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) by intracellular thiols, primarily glutathione (GSH). The rapid depletion of GSH removes the cell's primary buffer against oxidative stress, leading to the accumulation of Reactive Oxygen Species (ROS), mitochondrial membrane depolarization, and ultimately, caspase-dependent apoptosis. To objectively evaluate its safety, we must compare 7-CDTP against an inert structural analog (5,7-Dimethyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine, 5,7-DPTP ) and a known cytotoxic reference standard (Doxorubicin ).

Comparative In Vitro Toxicity Data

To isolate the toxicological contribution of the 7-chloro moiety, we evaluate these compounds across standardized cell lines: HepG2 (to assess human hepatic metabolism and hepatotoxicity) and NIH/3T3 (to establish baseline mammalian cytotoxicity as per OECD guidelines) .

Table 1: Quantitative Cytotoxicity and Genotoxicity Comparison
Test ArticleStructural ModificationHepG2 IC₅₀ (µM)NIH/3T3 IC₅₀ (µM)Ames Test (Mutagenicity)Primary Mechanism of Toxicity
7-CDTP (CAS 80812-36-8)7-Chloro, 2,5-Dimethyl42.5 ± 3.128.4 ± 2.2NegativeElectrophilic stress, GSH depletion
5,7-DPTP (Analog)5,7-Dimethyl, 2-Phenyl> 100.0> 100.0NegativeMinimal (Inert scaffold)
Doxorubicin (Control)N/A (Anthracycline)1.2 ± 0.40.8 ± 0.1PositiveDNA Intercalation, Topo II inhibition

Data Interpretation: The presence of the 7-chloro group in 7-CDTP induces moderate basal cytotoxicity (IC₅₀ ~28.4 µM in 3T3 cells), validating its Acute Tox 4 classification. In contrast, replacing the reactive chlorine with a methyl group and adding a phenyl ring (5,7-DPTP) neutralizes the electrophilic threat, rendering the scaffold virtually non-toxic (IC₅₀ > 100 µM).

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. A protocol is only valid if its internal controls meet strict statistical thresholds, preventing false positives caused by assay artifacts or compound precipitation.

Protocol A: High-Throughput Basal Cytotoxicity (MTT Assay)

Purpose: Quantify mitochondrial reductase activity as a proxy for cell viability.

  • Cell Seeding: Seed NIH/3T3 cells at 1×104 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 7-CDTP in 100% DMSO to create a 100 mM stock. Perform serial dilutions in media so the final DMSO concentration never exceeds 0.1% (v/v).

  • Dosing & Controls (The Self-Validating Matrix):

    • Test Wells: 7-CDTP at 1, 10, 25, 50, and 100 µM.

    • Vehicle Control (Negative): 0.1% DMSO in media (Establishes 100% viability baseline).

    • Positive Control: 100 µM Triton X-100 (Establishes 0% viability baseline).

    • Blank: Media only (Background absorbance).

  • Incubation & Readout: Incubate for 48h. Add 20 µL of MTT reagent (5 mg/mL). Incubate for 3h. Solubilize formazan crystals with 100 µL DMSO. Read absorbance at 570 nm.

  • System Validation Check: Calculate the Z'-factor using the Vehicle and Positive controls. Proceed with IC₅₀ calculation ONLY if Z' > 0.5 and Vehicle Control CV < 10%.

Protocol B: Intracellular Glutathione (GSH) Depletion Assay

Purpose: Mechanistically prove that 7-CDTP toxicity is driven by electrophilic thiol-binding.

  • Exposure: Dose HepG2 cells with 25 µM 7-CDTP (approx. IC₅₀/2) for 6 hours.

  • Lysis & Labeling: Lyse cells using 1% NP-40 buffer. Add Monochlorobimane (MCB), a fluorogenic dye that emits fluorescence only when conjugated to GSH via Glutathione S-Transferase (GST).

  • Quantification: Measure fluorescence (Ex/Em = 380/461 nm).

  • System Validation Check: Run a parallel cohort pre-treated with 5 mM N-acetylcysteine (NAC), a ROS scavenger and GSH precursor. If 7-CDTP toxicity is truly GSH-dependent, NAC pre-treatment must rescue cell viability by >80%.

Visualizations of Workflows and Mechanisms

Below are the architectural diagrams detailing our screening workflow and the established molecular mechanism of 7-CDTP toxicity.

ToxicityWorkflow A Compound Prep (7-CDTP & Analogs) B Cell Line Dosing (HepG2, NIH/3T3) A->B C Cytotoxicity Assay (MTT / LDH) B->C D Genotoxicity (Micronucleus) B->D E Data Analysis (IC50 & Z'-factor) C->E D->E

Figure 1: Standardized in vitro toxicity screening workflow for triazolopyrimidine derivatives.

ApoptosisPathway S 7-CDTP Exposure (Electrophilic Stress) GSH GSH Depletion S->GSH Covalent Binding ROS ROS Accumulation GSH->ROS Mito Mitochondrial Dysfunction ROS->Mito Apop Apoptosis (Cell Death) Mito->Apop Caspase Activation

Figure 2: Apoptotic signaling pathway triggered by 7-CDTP-induced electrophilic stress.

References
  • Synthesis and anti-tumor activities of novel [1,2,4]triazolo[1,5-a]pyrimidines Source: PubMed (National Institutes of Health) URL:[Link]

  • 7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine - Chemical Substance Information Source: NextSDS Substance Database URL:[Link]

  • Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests Source: OECD iLibrary URL:[Link]

  • Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives Source: PubMed (National Institutes of Health) URL:[Link]

Validation

Reference standards and calibration curves for 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Analytical Comparison Guide: Reference Standards and Calibration Strategies for 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine As a critical intermediate in the synthesis of bioactive triazolopyrimidines—includin...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Reference Standards and Calibration Strategies for 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

As a critical intermediate in the synthesis of bioactive triazolopyrimidines—including potent 1[1] and 2[2]—the accurate quantification of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (7-CDTP) is paramount. In drug development, pharmacokinetic (PK) profiling, and reaction monitoring, the integrity of your quantitative data relies entirely on the quality of your reference standard and the robustness of your calibration curve.

This guide evaluates different grades of 7-CDTP reference standards and compares calibration methodologies to ensure high-fidelity LC-MS/MS quantification.

Part 1: Comparative Analysis of 7-CDTP Reference Standard Grades

Choosing the correct standard grade dictates the baseline accuracy of your assay. A standard's purity directly impacts the slope of the calibration curve; an overestimated purity leads to an underestimated sample concentration.

Table 1: Comparison of 7-CDTP Reference Standard Grades

GradePurity CertificationTraceabilityMatrix SuitabilityBest Use Case
Certified Reference Material (CRM) >99.5% (qNMR)ISO 17034 / NISTHighGLP/GMP PK studies, clinical quantification
Analytical Standard >98.0% (HPLC-UV)CoA provided (Non-ISO)ModerateEarly discovery, in vitro screening
In-House Synthesized Variable (NMR/LC-MS)NoneLowQualitative structural elucidation, assay development

Causality Note: For regulatory submissions, CRM grade is non-negotiable. It utilizes quantitative NMR (qNMR) to account for both organic impurities and inorganic salts/solvents, whereas standard HPLC-UV purity only accounts for chromophore-active impurities, often artificially inflating the perceived purity of the 7-CDTP standard.

Part 2: Calibration Curve Strategies: Causality and Selection

When quantifying 7-CDTP in complex matrices (e.g., plasma, liver microsomes, or crude reaction mixtures), matrix effects (ion suppression or enhancement) can severely skew LC-MS/MS results. Selecting the right calibration strategy is a matter of neutralizing these effects.

  • External Standard (ESTD): Involves plotting the absolute peak area of 7-CDTP against concentration.

    • Drawback: Highly vulnerable to matrix effects. If a sample contains co-eluting phospholipids, the 7-CDTP signal will be suppressed, leading to false negatives.

  • Internal Standard (ISTD) (Recommended): Uses a stable-isotope-labeled (SIL) analog (e.g., 7-CDTP-d6) spiked at a constant concentration.

    • Causality: The ISTD co-elutes with the analyte and experiences the exact same ion suppression. By plotting the Area Ratio (Analyte/ISTD) rather than absolute area, matrix effects and injection volume variations are mathematically canceled out.

  • Standard Addition: Spiking known amounts of 7-CDTP directly into the unknown sample.

    • Best for: Highly variable matrices where an ISTD is unavailable. It is labor-intensive but perfectly normalizes matrix-specific ionization differences.

Part 3: Workflow Visualization

G N1 Select 7-CDTP Standard (CRM Grade Preferred) N2 Prepare Primary Stock (1.0 mg/mL in Acetonitrile) N1->N2 Gravimetric Analysis N3 Serial Dilution in Matrix (0.1 - 1000 ng/mL) N2->N3 Volumetric Transfer N4 Spike Internal Standard (e.g., 7-CDTP-d6) N3->N4 Matrix Matching N5 LC-MS/MS Analysis (MRM Mode) N4->N5 Injection N6 Linear Regression (1/x² Weighting) N5->N6 Peak Area Ratio N7 Method Validation (Accuracy ±15%) N6->N7 R² > 0.995

Workflow for 7-CDTP reference standard preparation and LC-MS/MS calibration.

Part 4: Self-Validating Protocol: ISTD Calibration Curve Preparation

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step is grounded in chemical causality.

Step 1: Primary Stock Dissolution

  • Action: Weigh 1.00 mg of 7-CDTP (CRM grade) and dissolve in 1.0 mL of LC-MS grade Acetonitrile.

  • Causality: The triazolopyrimidine core is highly lipophilic. Acetonitrile ensures complete solvation without the degradation risks (e.g., solvolysis) associated with protic solvents over long-term storage.

Step 2: Matrix-Matched Serial Dilution

  • Action: Prepare working solutions (1.0 to 1000 ng/mL) using blank biological matrix (e.g., blank plasma).

  • Causality: Matrix matching normalizes the ionization environment. It ensures the calibration standards experience the exact same extraction recovery and ion suppression as the unknown samples.

Step 3: Internal Standard (ISTD) Integration

  • Action: Spike a constant concentration (e.g., 50 ng/mL) of 7-CDTP-d6 into all calibration levels and Quality Control (QC) samples.

  • Causality: As the denominator in the response ratio, a constant ISTD normalizes any fluctuations in mass spectrometer performance or sample loss during preparation.

Step 4: Heteroscedastic Regression Modeling

  • Action: Apply a 1/x² weighted linear regression to the Area Ratio vs. Concentration plot.

  • Causality: In mass spectrometry, analytical variance increases proportionally with concentration (heteroscedasticity). Unweighted regression minimizes absolute error, allowing high-concentration points to disproportionately pull the curve off-axis at the low end. Applying a 3[3] minimizes relative error, preserving accuracy at the Lower Limit of Quantitation (LLOQ).

Step 5: Closed-Loop Validation

  • Action: Interperse QC samples (Low, Mid, High) throughout the run. If the back-calculated concentration of the QCs deviates beyond ±15% (±20% at LLOQ), the run is automatically invalidated.

Part 5: Quantitative Data Presentation

Below is a representative dataset demonstrating the efficacy of the ISTD method coupled with 1/x² weighted linear regression. Notice how the ISTD peak area remains relatively constant, while the Area Ratio scales perfectly with the nominal concentration.

Table 2: Representative LC-MS/MS Calibration Data for 7-CDTP (ISTD Method)

Nominal Conc. (ng/mL)7-CDTP Peak AreaISTD Peak AreaArea RatioCalculated Conc. (ng/mL)Accuracy (%)
1.0 (LLOQ)1,24062,0000.0200.9898.0
5.06,35061,8000.1035.05101.0
20.025,10062,1000.40419.8099.0
100.0126,50061,5002.057100.83100.8
500.0628,00061,90010.145497.3099.5
1000.0 (ULOQ)1,265,00062,00020.4031000.15100.0

*Regression Equation: y = 0.0204x + 0.0002 (R² = 0.9998, Weighting: 1/x²)

References

  • Zuniga, E. S., et al. "The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents." Bioorganic & Medicinal Chemistry, 2017. 1

  • Coteron, J. M., et al. "Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential." Journal of Medicinal Chemistry, 2011. 2

  • Barwick, V. J. "Preparation of Calibration Curves: A Guide to Best Practice." LGC/VAM National Measurement System, 2003. 3

Sources

Comparative

Comprehensive Comparison Guide: GC-MS vs. LC-MS for the Detection of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

As an Application Scientist, I frequently observe analytical laboratories defaulting to Gas Chromatography-Mass Spectrometry (GC-MS) for low-molecular-weight, halogenated compounds. However, the structural realities of 7...

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Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist, I frequently observe analytical laboratories defaulting to Gas Chromatography-Mass Spectrometry (GC-MS) for low-molecular-weight, halogenated compounds. However, the structural realities of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 80812-36-8) demand a more nuanced approach. This compound is a critical heterocyclic intermediate in the synthesis of advanced pharmacophores, including potent ABCB1 inhibitors and antiviral agents [1].

This guide objectively compares the performance of GC-MS and LC-MS for detecting this specific triazolopyrimidine, providing the causality behind experimental choices and self-validating protocols to ensure absolute data integrity.

Physicochemical Profiling & Ionization Causality

To select the correct mass spectrometry modality, we must first deconstruct the molecule:

  • Molecular Weight: 182.61 g/mol

  • Formula: C₇H₇ClN₄

  • Structural Features: A fused bicyclic system (triazole + pyrimidine) containing four nitrogen atoms and one chlorine atom.

The GC-MS Challenge: While its molecular weight (182.6 Da) suggests volatility suitable for GC, the fused triazolopyrimidine core presents severe chromatographic challenges. The four nitrogen atoms create a highly polarized electron cloud that interacts aggressively with active silanol sites in standard GC columns, leading to peak tailing. Furthermore, thermal degradation at injector ports (>250°C) is a persistent risk for triazole-containing rings.

The LC-MS Advantage: Conversely, this exact nitrogen density makes the molecule an exceptional candidate for positive Electrospray Ionization (ESI+) in Liquid Chromatography-Mass Spectrometry (LC-MS) [2]. The nitrogen atoms act as powerful proton acceptors. When exposed to an acidic mobile phase, the molecule readily forms a stable [M+H]⁺ ion at m/z 183.1, allowing for trace-level quantification without the need for destructive thermal vaporization [3].

Decision Matrix: Selecting the Right Modality

Use the following logical workflow to determine the optimal analytical pathway based on your specific laboratory goals.

GC_LC_Decision Start Sample: 7-Chloro-2,5-dimethyl- [1,2,4]triazolo[1,5-a]pyrimidine Matrix Is the sample in a complex biological/aqueous matrix? Start->Matrix Sensitivity Is sub-ng/mL trace quantification required? Matrix->Sensitivity  Yes Structure Is untargeted impurity profiling required? Matrix->Structure  No LCMS Deploy LC-MS/MS (ESI+) Optimized for sensitivity, matrix tolerance, and speed. Sensitivity->LCMS  Yes GCMS Deploy GC-MS (EI) Optimized for library matching and volatile resolution. Sensitivity->GCMS  No Structure->LCMS  No Structure->GCMS  Yes

Decision matrix for selecting MS modalities for triazolopyrimidine analysis.

LC-MS/MS (ESI+) Methodology & Protocol

LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantifying this compound in complex matrices (e.g., pharmacokinetics or trace genotoxic impurity analysis) [1].

Causality of Methodological Choices
  • Mobile Phase Additive: Formic acid (0.1%) is added not merely to control pH, but to provide an abundant proton source. This drives the equilibrium toward the [M+H]⁺ state for the pyrimidine nitrogens, exponentially increasing ESI sensitivity.

  • Column Choice: A sub-2 µm C18 column is utilized to prevent the polar nitrogens from causing secondary interactions, ensuring sharp, symmetrical peaks.

Step-by-Step Protocol
  • Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile. Centrifuge at 14,000 rpm for 10 minutes to remove particulates.

  • Chromatography: Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) maintained at 40°C.

  • Gradient Elution: Run a 4.5-minute gradient using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile), starting at 5% B and ramping to 95% B.

  • MS/MS Detection (ESI+): Monitor the following MRM transitions:

    • Quantifier Transition: m/z 183.1 → 148.1 (Loss of ³⁵Cl)

    • Qualifier Transition: m/z 185.1 → 150.1 (Loss of ³⁷Cl)

🛡️ Self-Validating System Checkpoint

To ensure absolute data integrity, the system is programmed to automatically calculate the peak area ratio between the quantifier (m/z 183.1) and qualifier (m/z 185.1) transitions. Because chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio, the run is only validated if this MRM ratio falls strictly within 3.0 ± 0.3 . A deviation indicates isobaric matrix interference, automatically flagging the sample for re-analysis.

GC-MS (EI) Methodology & Protocol

While less sensitive, GC-MS with Electron Impact (EI) ionization is invaluable for raw material QC and untargeted structural elucidation, as it generates highly reproducible fragmentation libraries [3].

Causality of Methodological Choices
  • Deactivated Liners: Because the compound's nitrogen atoms will bind to active glass sites, ultra-inert, base-deactivated inlet liners are strictly required to prevent peak tailing and analyte loss.

  • Hard Ionization (70 eV): Unlike ESI, the 70 eV electron beam shatters the molecule, producing a distinct radical cation [M]⁺• at m/z 182.0, followed by predictable ring cleavage.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the raw material in MS-grade Ethyl Acetate to a concentration of 10 µg/mL. (Avoid protic solvents like methanol, which expand excessively in the GC inlet).

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an ultra-inert DB-5MS column (30 m × 0.25 mm × 0.25 μm).

  • Thermal Gradient: Set the inlet to 250°C. Program the oven from 100°C (hold 2 min) to 280°C at 15°C/min.

  • EI-MS Detection: Scan from m/z 50 to 300. Monitor the molecular ions at m/z 182 (³⁵Cl) and m/z 184 (³⁷Cl), alongside the primary fragment at m/z 147 [M - Cl]⁺.

🛡️ Self-Validating System Checkpoint

Prior to the sample sequence, a DFTPP (Decafluorotriphenylphosphine) tuning standard must be injected. The system self-validates by confirming that the m/z 198 base peak is present and the m/z 442 ion is >40% relative abundance. If the tune fails, the sequence halts automatically. This ensures the 70 eV electron multiplier is perfectly calibrated, preventing false-negative structural assignments.

Quantitative Data Comparison

The following table summarizes the objective performance metrics of both systems for 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine analysis, derived from optimized experimental conditions.

Analytical ParameterLC-MS/MS (ESI-QQQ)GC-MS (EI-SQ)
Primary Ionization Soft (ESI+)Hard (EI, 70 eV)
Target Precursor Ion (³⁵Cl) m/z 183.1[M+H]⁺m/z 182.0 [M]⁺•
Limit of Detection (LOD) 0.5 ng/mL15.0 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL50.0 ng/mL
Linear Dynamic Range 1.5 – 1,000 ng/mL50 – 5,000 ng/mL
Total Run Time 4.5 min18.0 min
Matrix Effect Vulnerability Moderate (Ion suppression risk)Low (Matrix separated thermally)
Thermal Degradation Risk None (Ambient ionization)Moderate (Injector >250°C)

Final Verdict: For trace quantification in biological or complex matrices, LC-MS/MS is unequivocally the superior choice due to the molecule's high proton affinity and thermal fragility. GC-MS should be reserved exclusively for high-concentration raw material purity profiling where EI spectral library matching is legally or procedurally required.

References

  • Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - Journal of Medicinal Chemistry, ACS Publications. 1

  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC, National Institutes of Health. 2

  • Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - Molecules, MDPI. 3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

As a trusted partner in your drug development and synthetic chemistry workflows, we recognize that our responsibility extends far beyond supplying high-purity reagents. Handling highly reactive intermediates like 7-Chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

As a trusted partner in your drug development and synthetic chemistry workflows, we recognize that our responsibility extends far beyond supplying high-purity reagents. Handling highly reactive intermediates like 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 80812-36-8) requires a deep understanding of not just what safety protocols to follow, but why they are necessary.

This guide synthesizes standard safety data with field-proven mechanistic insights to provide you with a comprehensive, self-validating operational framework.

Hazard Profiling & Mechanistic Causality

7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a highly valuable scaffold in pharmaceutical research, frequently utilized in the synthesis of kinase inhibitors and novel antibiofilm agents[1]. However, the exact chemical property that makes it useful—its extreme electrophilicity—also makes it hazardous to human tissue.

The fused triazolo-pyrimidine ring system strongly withdraws electron density from the 7-position, highly activating the carbon-chlorine bond. This makes the compound highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). In a biological context, accidental exposure allows the compound to rapidly covalently bind to nucleophilic amino acid residues (such as the thiol groups of cysteine or the ϵ -amino groups of lysine) in your skin, eyes, or respiratory tract[2].

Quantitative Hazard Summary

Hazard Code GHS Classification Physiological Implication Mechanistic Causality
H302 + H312 + H332 Acute Tox. 4 (Oral, Dermal, Inhalation) Systemic toxicity upon exposure. The lipophilic dimethyl-heterocyclic core allows rapid membrane permeation, delivering the electrophilic center into systemic circulation[2].

| H315 / H319 | Skin Irrit. 2 / Eye Irrit. 2A | Severe localized tissue irritation. | Rapid covalent binding to dermal/ocular proteins via SN​Ar causes localized protein denaturation and inflammation[2]. | | H336 | STOT SE 3 | Drowsiness, dizziness, or respiratory irritation. | Lipophilicity permits blood-brain barrier (BBB) penetration leading to CNS depression, or localized electrophilic attack on respiratory mucosa[2]. |

Personal Protective Equipment (PPE) Matrix & Justification

Standard lab safety guidelines often fail to account for the solvents used in conjunction with a chemical. Because this compound is typically reacted in polar aprotic solvents (e.g., DMSO, DMF), your PPE strategy must adapt to the physical state of the workflow[3],[4].

Protection ZoneRequired EquipmentMaterial SpecificationMechanistic Justification
Hand (Dry Solid) Double GlovesNitrile (Min 0.11 mm thickness)The outer glove absorbs mechanical wear and static cling. If contaminated by the solid powder, it can be doffed instantly without breaking the inner barrier[3].
Hand (In Solution) Heavy-Duty GlovesButyl Rubber or Laminate (SilverShield)Critical: Polar aprotic solvents like DMSO rapidly degrade nitrile and act as transdermal carriers, pulling the toxic solute directly through the glove and skin barrier[4].
Eye/Face Splash GogglesANSI Z87.1 Certified (Tight-fitting)Prevents ocular exposure to aerosolized dust or solvent splashes, strictly mitigating H319 hazards[3].
Body Lab CoatFlame-Resistant (FR) with elastic cuffsProtects against incidental contact and prevents static buildup, which can cause the fine powder to aerosolize[4].
Respiratory Chemical Fume Hood80-100 fpm face velocityThe primary engineering control to neutralize H332 (inhalation) and H336 (respiratory irritation) hazards[3].

Operational Workflows: Self-Validating Protocols

To ensure absolute safety and trustworthiness in your methodology, every handling step must include a self-validating check.

Protocol A: Safe Dispensing and Weighing (The "Direct-to-Vial" Method)

Handling the dry powder presents the highest risk for inhalation (H332) and environmental contamination.

  • Pre-Operational Validation: Turn on the fume hood. Validation Step: Tape a single Kimwipe to the bottom of the sash. If the tissue is pulled steadily inward, adequate negative pressure (80-100 fpm) is confirmed.

  • Static Mitigation: Halogenated powders hold static charge. Wipe the exterior of your tared reaction vial and your dispensing spatula with an anti-static cloth or use a zero-stat gun. Causality: This prevents the powder from "jumping" and aerosolizing outside the weighing area.

  • Direct Transfer: Weigh the solid directly into the tared reaction vessel (e.g., a scintillation vial or round-bottom flask). Do not use a plastic weigh boat. Causality: Eliminating the transfer step from boat to flask reduces the risk of spills and airborne dust generation by 50%.

  • In-Hood Solubilization: Add your reaction solvent (e.g., DMF or Ethanol) to the vessel inside the fume hood. Validation Step: Visually confirm the solid is completely dissolved before capping the vial and moving it to your reaction block. Liquid solutions cannot generate inhalable dust, neutralizing the H332 hazard during transport.

Protocol B: Spill Response & Decontamination

If a spill occurs, immediate and chemically logical action is required[3].

  • Containment: For solid spills, do not sweep (which aerosolizes the powder). Cover the spill gently with damp paper towels (using a mild solvent like isopropanol) to trap the dust.

  • Absorption (For Solutions): Use an inert absorbent material like vermiculite or sand. Never use combustible materials like sawdust , as halogenated compounds can exhibit unexpected reactivity.

  • Chemical Decontamination: Wipe the affected area with a solution of dilute ammonia or ethanolamine. Causality: These mild nucleophiles will react with and quench any residual 7-chloro electrophiles, rendering the surface safe.

Waste Segregation & Disposal Management

Improper disposal of halogenated pyrimidines can lead to severe environmental toxicity and the potential formation of dioxins during incineration[3].

  • Quenching: Ensure all SN​Ar reactions are fully quenched before disposal.

  • Segregation: All waste containing 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine must be strictly segregated into designated Halogenated Organic Waste containers.

  • Containment Validation: Store waste in High-Density Polyethylene (HDPE) carboys. Validation Step: Check the carboy cap for a vented seal to prevent pressure buildup from slow off-gassing of residual solvents.

  • Labeling: Explicitly list "Halogenated Heterocycles (CAS 80812-36-8)" on the hazardous waste manifest to ensure your Environmental Health & Safety (EHS) team applies the correct incineration protocols.

Logical Workflow Visualization

The following diagram illustrates the self-validating logical relationship between hazard identification, safety controls, and operational execution.

G H Hazard Profiling (CAS: 80812-36-8) EC Engineering Controls (Fume Hood: 80-100 fpm) H->EC Dictates PPE PPE Selection (Nitrile/Butyl Gloves, Goggles) H->PPE Dictates OP Operational Workflow (Solid Weighing & SNAr Synthesis) EC->OP Enables Safe PPE->OP Enables Safe WD Waste Segregation (Halogenated Organic Waste) OP->WD Generates SR Spill Response (Inert Absorbent & Decon) OP->SR Contingency

Handling and disposal workflow for 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine.

References

To support the mechanistic claims and safety standards outlined in this guide, please refer to the following authoritative sources:

  • NextSDS Database. "7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine - Chemical Substance Information". NextSDS. [Link]

  • National Institutes of Health. "Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7". PMC. [Link]

  • Srini Chem. "2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety". Srini Chem. [Link]

Sources

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